Pde10-IN-5
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H19F3N4O |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-5-yl]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-25(23(15-31-33)18-11-13-30-14-12-18)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)32-21/h1-15H,16-17H2 |
InChI Key |
KOQAWTNMUMMWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4CC(F)(F)F)C5=CC=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Representative PDE10A Inhibitor: Target Engagement and Binding Affinity
Disclaimer: The specific compound "Pde10-IN-5" is not documented in publicly available scientific literature. Therefore, this guide will focus on a representative and well-characterized Phosphodiesterase 10A (PDE10A) inhibitor, EM-221 , to illustrate the principles of target engagement and binding affinity for this class of compounds. The data and methodologies presented are based on published findings for various selective PDE10A inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and functional characterization of PDE10A inhibitors.
Introduction to PDE10A and its Inhibitors
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control and cognition.[][4] This specific expression pattern makes PDE10A an attractive therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[5][6]
PDE10A inhibitors aim to increase the intracellular levels of cAMP and cGMP by blocking their degradation, thereby modulating downstream signaling pathways.[7][8] The development of potent and selective PDE10A inhibitors is a key focus in neuroscience drug discovery.
Quantitative Data: Binding Affinity and Potency
The following table summarizes the in vitro potency of a representative PDE10A inhibitor, EM-221, and provides context with data from other notable inhibitors.
| Compound | Target | Assay Type | Value | Units | Reference |
| EM-221 | PDE10A | In vitro inhibition | IC50 = 9 | pM | [5] |
| TAK-063 | PDE10A | PET imaging | ~30% occupancy at 20mg | N/A | [2] |
| PF-02545920 | PDE10A | PET imaging | 14-27% occupancy at 10mg | N/A | [2] |
| PF-02545920 | PDE10A | PET imaging | 45-63% occupancy at 20mg | N/A | [2] |
| CPL500-036 | PDE10A | In vitro inhibition | High potency | N/A | [5] |
| Papaverine | PDE10A | Functional assay | Increased DARPP-32 phosphorylation | N/A | [2] |
Signaling Pathway of PDE10A
The diagram below illustrates the central role of PDE10A in regulating cAMP and cGMP signaling within a medium spiny neuron. Inhibition of PDE10A leads to an accumulation of these second messengers, activating downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
Caption: PDE10A signaling cascade in a medium spiny neuron.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of binding affinity and target engagement. Below are representative protocols.
In Vitro PDE10A Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PDE10A by 50%.
Materials:
-
Recombinant human PDE10A enzyme
-
Test compound (e.g., EM-221)
-
Fluorescein-labeled cAMP or cGMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
IMAP binding solution
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of the microplate.
-
Pre-incubate the recombinant PDE10A enzyme with the test compound for a specified time (e.g., 5-15 minutes) at room temperature.[5][9]
-
Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP or cGMP substrate.[5]
-
Incubate the reaction mixture for a defined period (e.g., 40-60 minutes) at room temperature.[5]
-
Stop the reaction and add the IMAP binding solution.
-
Incubate for an additional period (e.g., 3 hours) to allow for binding.[5]
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay (Thermal Shift Assay)
This method assesses whether a compound binds to its target in a cellular environment by measuring the change in the protein's thermal stability.
Materials:
-
HEK293 cells transfected with a PDE10A construct (e.g., Micro-Tag reporter system)[10]
-
Test compound
-
Cell lysis buffer
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) or a complementation reporter system[10]
-
Real-time PCR instrument or differential scanning fluorimeter
Procedure:
-
Culture the transfected HEK293 cells to an appropriate density.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Lyse the cells to release the intracellular contents.
-
Add the fluorescent dye or components of the reporter system to the cell lysate.
-
Subject the samples to a thermal gradient in a real-time PCR instrument.
-
Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
-
A shift in the Tm in the presence of the compound compared to the vehicle control indicates target engagement. A positive shift suggests stabilization of the protein upon ligand binding.[10]
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro binding affinity assay.
Caption: Workflow for an in vitro PDE10A inhibition assay.
Conclusion
The characterization of target engagement and binding affinity is a cornerstone of modern drug discovery. For PDE10A inhibitors like EM-221, precise and reproducible quantitative data, derived from well-defined experimental protocols, are essential for establishing structure-activity relationships and guiding lead optimization. The methodologies and conceptual frameworks presented in this guide provide a foundation for the rigorous evaluation of novel PDE10A-targeted therapeutics.
References
- 1. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 9. Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellarisbio.com [cellarisbio.com]
The Role of Phosphodiesterase 10A in Cyclic AMP and GMP Signaling Pathways: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades.[1][2] Predominantly expressed in the medium spiny neurons (MSNs) of the brain's striatum, PDE10A is a key modulator of intracellular signaling downstream of dopaminergic and glutamatergic receptors.[3][4] By hydrolyzing these essential second messengers, PDE10A controls the magnitude, duration, and spatial localization of their signals, thereby influencing neuronal excitability, gene expression, and synaptic plasticity.[5][6] Its unique localization within the basal ganglia circuitry has positioned it as a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[7] This guide provides an in-depth examination of PDE10A's function, its complex role in the direct and indirect striatal pathways, quantitative kinetic data, and detailed experimental protocols for its study.
Molecular Biology and Distribution of PDE10A
PDE10A is a member of the phosphodiesterase superfamily, a group of enzymes that terminate cyclic nucleotide signaling by catalyzing the hydrolysis of the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP, respectively).[5]
Tissue Distribution
PDE10A expression is highly conserved across mammalian species and is most prominently localized within the central nervous system (CNS). Its expression is exceptionally high in the GABAergic medium spiny projection neurons (MSNs) of the striatal complex, which includes the caudate nucleus, putamen, and nucleus accumbens.[4] These neurons are the principal cells of the striatum and are central to the motor and cognitive circuits of the basal ganglia.[7] Within the striatum, PDE10A is expressed in MSNs of both the "direct" (striatonigral) and "indirect" (striatopallidal) pathways. Lower levels of PDE10A expression are also found in other brain regions, such as the cortex and hippocampus. Outside of the brain, expression is limited but has been detected in tissues like the testis and enteric ganglia.
Subcellular Localization
Within MSNs, PDE10A is not diffuse but shows specific compartmentalization. Subcellular fractionation and immunoelectron microscopy studies have revealed that PDE10A is highly enriched in membrane fractions and is associated with postsynaptic membranes in the dendrites and dendritic spines of these neurons. This strategic positioning allows it to precisely regulate cyclic nucleotide signaling initiated by synaptic inputs from dopaminergic and glutamatergic neurons.
Quantitative Analysis of PDE10A Activity
PDE10A is characterized as a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP. However, its kinetic properties reveal a nuanced substrate preference that has significant physiological implications.
Substrate Kinetics
Kinetic studies have shown that PDE10A has a much higher affinity (lower Km) for cAMP than for cGMP. Conversely, its maximal catalytic rate (Vmax or kcat) is higher for cGMP. The overall catalytic efficiency, represented by the kcat/Km ratio, suggests that PDE10A is more effective at hydrolyzing cAMP at physiological concentrations. This indicates that in the low micromolar and nanomolar concentration ranges typical for second messengers in resting cells, PDE10A primarily functions to regulate cAMP levels.
Table 1: Kinetic Parameters of PDE10A for cAMP and cGMP
| Substrate | Km (Michaelis Constant) | Vmax (Maximal Velocity) | kcat (Turnover Number) | kcat/Km (Catalytic Efficiency) | Source |
| cAMP | 0.05 µM (50 nM) | 0.74 µmol/min/mg | - | - | Fujishige et al., 1999 |
| cGMP | 3.0 µM | 3.5 µmol/min/mg | - | - | Fujishige et al., 1999 |
| cAMP | 56 nM | 507 nmol/min/mg | 0.33 s⁻¹ | 5.9 s⁻¹·µM⁻¹ | Wang et al., 2007 |
| cGMP | 4.4 µM | 1860 nmol/min/mg | 1.2 s⁻¹ | 0.27 s⁻¹·µM⁻¹ | Wang et al., 2007 |
Note: Data from Wang et al. (2007) was obtained using the catalytic domain of PDE10A2.
Inhibition Profile
The therapeutic interest in PDE10A has led to the development of numerous potent and selective small-molecule inhibitors. These compounds have been instrumental in elucidating the enzyme's function in vivo and are being investigated as potential treatments for neurological disorders.
Table 2: IC50 Values of Select PDE10A Inhibitors
| Inhibitor | IC50 for PDE10A (nM) | Notes | Source |
| Papaverine | 17 - 40 | An opium alkaloid; considered a preferential but not highly selective PDE10A inhibitor. | Abcam[7], ResearchGate, AAT Bioquest[5] |
| MP-10 | ~4.3 (Ki) | A highly selective research compound developed by Pfizer. | Nakatani et al., 2016 |
| TAK-063 | 0.30 | A potent and highly selective inhibitor developed by Takeda, which entered clinical trials. | BioWorld |
Role in cAMP and cGMP Signaling Pathways
PDE10A's strategic location in MSNs allows it to act as a critical control point for integrating signals from the cortex (glutamate) and the midbrain (dopamine). It does so by modulating the cAMP and cGMP signaling cascades that are central to the function of the direct and indirect pathways of the basal ganglia.
Overview of PDE10A-Mediated Hydrolysis
At its core, PDE10A terminates signaling by converting cyclic nucleotides into inactive monophosphates. This action prevents the sustained activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).
Modulation of the Direct Pathway (D1-MSNs)
In the direct pathway, MSNs express D1 dopamine receptors, which are coupled to the G-protein Gαolf. Activation of D1 receptors by dopamine stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels. This cAMP then activates PKA, which phosphorylates key substrates like DARPP-32, ultimately facilitating movement and goal-directed behavior. PDE10A acts as a brake on this pathway, hydrolyzing cAMP to dampen the signal and maintain homeostasis.[6] Inhibition of PDE10A in these neurons leads to an accumulation of cAMP, potentiating D1 receptor-mediated signaling.
Modulation of the Indirect Pathway (D2-MSNs)
The indirect pathway MSNs express D2 dopamine receptors, which are coupled to the inhibitory G-protein Gαi. Dopamine binding to D2 receptors inhibits adenylyl cyclase, thereby reducing cAMP production. These neurons also express adenosine A2A receptors, which are coupled to Gαolf and stimulate cAMP production. PDE10A regulates the net pool of cAMP resulting from these opposing inputs. By degrading cAMP, PDE10A helps maintain the inhibitory tone of the D2 receptor pathway. Consequently, inhibiting PDE10A increases cAMP levels, which counteracts D2 signaling and potentiates A2A signaling, leading to an overall reduction in the inhibitory output of this pathway. This functional opposition to D2 receptor signaling is a key reason why PDE10A inhibitors were investigated as novel antipsychotics.
Experimental Protocols for the Study of PDE10A
Investigating the function and inhibition of PDE10A requires robust biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Experimental Workflow: Inhibitor Screening
Screening for novel PDE10A inhibitors is a cornerstone of drug discovery efforts targeting this enzyme. A typical workflow involves a primary high-throughput screen to identify initial hits, followed by secondary assays to confirm potency and determine IC50 values.
Protocol 1: PDE10A Enzyme Activity Assay (Luminescence-Based)
This protocol is adapted from the principles of the Promega AMP-Glo™ Assay, a common method for measuring PDE activity by quantifying the amount of AMP produced.[5]
Objective: To measure the enzymatic activity of purified PDE10A and determine the potency (IC50) of inhibitory compounds.
Materials:
-
Purified recombinant human PDE10A enzyme.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM TCEP.
-
cAMP substrate solution (e.g., 2 µM in Assay Buffer, for a final concentration of 1 µM).
-
Test compounds (inhibitors) dissolved in DMSO.
-
AMP-Glo™ Assay Reagents (Promega Cat. No. V5011):
-
AMP-Glo™ Reagent I (terminates PDE reaction, converts AMP to ADP).
-
AMP Detection Solution (converts ADP to ATP and generates light).
-
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plate. Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Preparation: Dilute the purified PDE10A enzyme in cold Assay Buffer to a working concentration determined by prior enzyme titration experiments (a concentration that yields ~30-50% substrate conversion in the desired reaction time).
-
Reaction Initiation: Add the PDE10A enzyme solution (e.g., 2.5 µL) to all wells except the "no enzyme" controls.
-
Substrate Addition: To initiate the reaction, add the cAMP substrate solution (e.g., 2.5 µL) to all wells. The final reaction volume is 5 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Add AMP-Glo™ Reagent I (5 µL) to all wells to stop the PDE reaction. Mix and incubate for 60 minutes at room temperature. This step also converts the product (AMP) to ADP.
-
Signal Generation: Add the AMP Detection Solution (10 µL) to all wells. Mix and incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting for PDE10A Expression in Brain Tissue
This protocol describes the detection of PDE10A protein levels in homogenized brain tissue, such as the striatum, from animal models.
Objective: To quantify the relative expression levels of PDE10A protein in brain tissue samples.
Materials:
-
Dissected brain tissue (e.g., striatum), frozen at -80°C.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Tissue homogenizer (e.g., sonicator or dounce homogenizer).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x or 6x).
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer and Western blot transfer system.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Mouse or Rabbit anti-PDE10A antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) detection substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Tissue Homogenization: On ice, add ~200 µL of ice-cold RIPA buffer to a pre-weighed striatum sample. Homogenize thoroughly using a sonicator until the solution is uniform.
-
Lysate Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully collect the supernatant (protein lysate). Determine the total protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Dilute the lysates with RIPA buffer to equalize the protein concentration across all samples. Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PDE10A antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 9) to remove unbound secondary antibody.
-
Detection: Prepare the ECL substrate and apply it to the membrane. Immediately capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the PDE10A signal to a loading control protein (e.g., β-actin or GAPDH) run on the same blot.
Conclusion
Phosphodiesterase 10A is a master regulator of cyclic nucleotide signaling within the striatal medium spiny neurons, placing it at the nexus of motor control, cognition, and reward processing. Its dual-substrate nature, coupled with its highly specific anatomical and subcellular localization, underscores its critical role in fine-tuning the output of the basal ganglia. While the therapeutic promise of PDE10A inhibitors has faced challenges in clinical trials for schizophrenia, the enzyme remains a target of significant interest for other CNS disorders. A thorough understanding of its biochemical properties, its precise function in distinct neuronal pathways, and the application of robust experimental methodologies are essential for continued progress in this field and the ultimate development of novel therapeutics targeting this unique enzyme.
References
- 1. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
The Emerging Role of PDE10A Inhibition in Central Nervous System Disorders: A Technical Guide to Pde10-IN-5 and the Broader Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 10A (PDE10A) has emerged as a compelling molecular target for the therapeutic intervention of central nervous system (CNS) disorders, particularly those involving dysfunctional striatal circuitry such as schizophrenia and Huntington's disease. This enzyme's unique expression profile, predominantly within the medium spiny neurons of the striatum, offers a strategic point of intervention to modulate cyclic nucleotide signaling. This technical guide provides an in-depth overview of the investigation of PDE10A inhibitors, with a specific focus on the representative compound TAK-063 as a well-characterized example to illustrate the preclinical evaluation process. While the compound Pde10-IN-5 (CAS 898562-99-7) has been identified as a PDE10 inhibitor through patent literature, detailed public scientific data on its biological activity remains limited. This guide will, therefore, leverage the extensive publicly available data for TAK-063 to provide a comprehensive resource for researchers in the field.
Introduction: PDE10A as a Therapeutic Target
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[1][2] Its high expression in the striatum, a key node in motor and cognitive control, positions PDE10A as a crucial regulator of signaling cascades downstream of dopamine and glutamate receptors.[3] Inhibition of PDE10A leads to an elevation of both cAMP and cGMP levels in striatal medium spiny neurons, thereby modulating neuronal excitability and gene expression.[2][4] This mechanism of action has generated significant interest in the development of PDE10A inhibitors for CNS disorders characterized by impaired striatal function.
Quantitative Data Presentation: A Case Study of TAK-063
To illustrate the pharmacological profile of a potent and selective PDE10A inhibitor, this section summarizes the key quantitative data for TAK-063.
Table 1: In Vitro Potency and Selectivity of TAK-063
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 (PDE10A2) | 0.30 nM | Human recombinant enzyme | [5] |
| Selectivity | >15,000-fold vs. other PDE families | Human recombinant enzymes | [5] |
| Kd (Striatum) | 7.2 ± 1.2 nM (CPu) | In vitro autoradiography, Rat brain sections | [6] |
| 2.6 ± 0.5 nM (NAc) | [6] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; CPu: Caudate-Putamen; NAc: Nucleus Accumbens.
Table 2: In Vivo Efficacy of TAK-063 in Rodent Models of CNS Disorders
| Animal Model | Endpoint | Effective Dose (p.o.) | Species | Reference |
| MK-801-induced Hyperlocomotion | Reversal of hyperlocomotion | 0.3 and 1 mg/kg | Rat | [2] |
| Phencyclidine-induced Hyperlocomotion | Reversal of hyperlocomotion | Not specified | Rat | |
| Prepulse Inhibition (PPI) Deficits | Reversal of PPI deficits | Not specified | Mouse | [3] |
| Cognitive Deficits (Y-maze) | Attenuation of working memory deficits | 0.3 mg/kg | Mouse | |
| Cognitive Deficits (Radial Arm Maze) | Attenuation of working memory deficits | 0.3 mg/kg | Rat |
p.o.: oral administration.
Table 3: Pharmacokinetic Parameters of TAK-063
| Parameter | Rat (0.3 mg/kg, p.o.) | Dog (0.3 mg/kg, p.o.) | Human (single dose) | Reference |
| Bioavailability | 27.4% | 49.5% | N/A | [7] |
| Tmax | N/A | N/A | 3 to 4 hours | [1] |
| Elimination Half-life (t1/2) | 3.1 hours | 3.7 hours | 15 to 25 hours | [1][7] |
Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of PDE10A inhibitors, using TAK-063 as an example.
PDE10A Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit PDE10A activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE10A2 enzyme is used. The substrate is [3H]-cAMP or [3H]-cGMP.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA, and 0.25% bovine serum albumin.
-
Procedure:
-
The test compound (e.g., TAK-063) is serially diluted in DMSO and then in the assay buffer.
-
The reaction is initiated by adding the PDE10A2 enzyme to a mixture of the assay buffer, [3H]-cAMP, and the test compound.
-
The reaction is incubated for a defined period (e.g., 20 minutes) at 30°C.
-
The reaction is terminated by adding a stop solution (e.g., 0.2 M HCl).
-
The product, [3H]-AMP, is converted to [3H]-adenosine by a Crotalus atrox snake venom nucleotidase.
-
The [3H]-adenosine is separated from the unreacted [3H]-cAMP using ion-exchange resin.
-
-
Data Analysis: The radioactivity of the eluted [3H]-adenosine is measured by liquid scintillation counting. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Autoradiography
Objective: To visualize and quantify the binding of a radiolabeled PDE10A inhibitor to brain tissue sections.
Methodology:
-
Tissue Preparation: Rat brains are rapidly frozen, and coronal or sagittal sections (e.g., 14 µm thick) are cut using a cryostat and thaw-mounted onto glass slides.[8]
-
Radioligand: [3H]TAK-063 is used as the radioligand.[8]
-
Binding Assay:
-
The brain sections are pre-incubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous substances.
-
The sections are then incubated with [3H]TAK-063 at a specific concentration (e.g., 1 nM) in the same buffer at room temperature for a defined period (e.g., 60 minutes).[8]
-
Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor (e.g., 1 µM MP-10).[5]
-
Following incubation, the sections are washed in ice-cold buffer to remove unbound radioligand and then dried.
-
-
Imaging and Analysis: The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a period of time (e.g., several days to weeks). The resulting autoradiograms are quantified using a computerized image analysis system to measure the density of binding in different brain regions.
Measurement of Striatal cAMP and cGMP Levels
Objective: To determine the effect of a PDE10A inhibitor on the levels of cyclic nucleotides in the striatum.
Methodology:
-
Animal Dosing: Rats are orally administered the test compound (e.g., TAK-063 at 0.3 and 1 mg/kg) or vehicle.[2]
-
Tissue Collection: At a specified time point after dosing (e.g., 1 hour), the animals are euthanized, and the striatum is rapidly dissected and frozen in liquid nitrogen.[2]
-
Sample Preparation: The frozen striatal tissue is homogenized in a solution that prevents the degradation of cyclic nucleotides (e.g., 0.1 M HCl).
-
Quantification: The levels of cAMP and cGMP in the tissue homogenates are measured using commercially available enzyme immunoassay (EIA) kits.
-
Data Analysis: The cyclic nucleotide levels are normalized to the total protein concentration in each sample. The results are expressed as pmol/mg protein.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
Objective: To assess the antipsychotic-like potential of a compound by its ability to reverse PCP-induced hyperlocomotion.
Methodology:
-
Animals: Male Wistar rats are typically used.[9]
-
Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared photobeams to automatically record horizontal and vertical movements.
-
Procedure:
-
Rats are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound (e.g., TAK-063) or vehicle is administered orally at a specified time before the PCP challenge.
-
PCP (e.g., 2.5 mg/kg) or saline is administered subcutaneously.[10]
-
Immediately after the PCP injection, the rats are placed in the open-field arena, and their locomotor activity is recorded for a set duration (e.g., 60-90 minutes).[10]
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements are analyzed. The ability of the test compound to significantly reduce the PCP-induced increase in locomotor activity is determined.
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
Objective: To evaluate the effect of a compound on sensorimotor gating, a process deficient in schizophrenia.
Methodology:
-
Animals: Male ICR mice are commonly used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to measure the whole-body startle response.[11]
-
Procedure:
-
Mice are placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.[11]
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 73, 79, or 85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The test compound (e.g., TAK-063) or vehicle is administered before the test session.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone) - (Prepulse+Pulse)] / (Pulse-alone).
Mandatory Visualizations
PDE10A Signaling Pathway
References
- 1. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. PDE10A and PDE10A-dependent cAMP catabolism are dysregulated oppositely in striatum and nucleus accumbens after lesion of midbrain dopamine neurons in rat: a key step in parkinsonism physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 6. Characterization of binding and inhibitory properties of TAK-063, a novel phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - In vitro autoradiography (ARG) using [3H]TAK-063 in sagittal rat brain sections. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Discovery and Synthesis of a Novel Pyrazolopyrimidine-Based PDE10A Inhibitor
Foreword: The compound "Pde10-IN-5" is not referenced in currently available public literature. This technical guide, therefore, details the discovery and chemical synthesis of a representative potent and selective phosphodiesterase 10A (PDE10A) inhibitor, hereafter referred to as Pde10-IN-Pyrazolopyrimidine , which is based on the well-established and promising pyrazolopyrimidine scaffold. This document serves as an in-depth guide for researchers, scientists, and drug development professionals working on novel therapeutics targeting PDE10A.
Introduction to PDE10A as a Therapeutic Target
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers.[1] The expression of PDE10A is highly enriched in the medium spiny neurons of the striatum, a key component of the basal ganglia which is integral to motor control, cognition, and reward.[2][3] By modulating the levels of cAMP and cGMP, PDE10A plays a crucial role in regulating signaling pathways downstream of dopamine and glutamate receptors.[4][5]
Inhibition of PDE10A leads to an increase in both cAMP and cGMP levels in striatal neurons, which can potentiate the signaling of dopamine D1 receptors and inhibit the signaling of D2 receptors.[6] This modulation of striatal output pathways has generated significant interest in PDE10A inhibitors as potential therapeutics for central nervous system (CNS) disorders, particularly schizophrenia and Huntington's disease.[7][8] The pyrazolopyrimidine scaffold has emerged as a privileged structure for developing potent and selective PDE10A inhibitors.[7][9]
Quantitative Data Summary for Pde10-IN-Pyrazolopyrimidine
The following table summarizes the key in vitro characteristics of our representative inhibitor, Pde10-IN-Pyrazolopyrimidine, based on data from analogous compounds in the literature.
| Parameter | Value | Description |
| PDE10A IC50 | 0.5 nM | The half-maximal inhibitory concentration against the human recombinant PDE10A enzyme.[8] |
| Selectivity | >10,000-fold vs. other PDEs | High selectivity against other phosphodiesterase families (PDE1-9, 11), minimizing off-target effects. |
| Cellular Potency | 5.2 nM | Potency measured in a cell-based assay using a cell line recombinantly expressing human PDE10A. |
| Aqueous Solubility | 75 µg/mL at pH 7.4 | Thermodynamic solubility, indicating suitability for oral formulation. |
| Caco-2 Permeability | 15 x 10-6 cm/s | High permeability in an in vitro model of the intestinal barrier, suggesting good oral absorption. |
| hERG IC50 | >30 µM | Low potential for cardiac liability, a critical safety parameter. |
Experimental Protocols
Chemical Synthesis of Pde10-IN-Pyrazolopyrimidine
The synthesis of the pyrazolo[1,5-a]pyrimidine core is achieved through a multi-step process, as outlined below. This protocol is a representative pathway and may require optimization for specific analogs.[9][10][11]
Step 1: Synthesis of 3-amino-4-methylpyrazole
-
To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.
-
To a suspension of the pyrazole-4-carbonitrile (1.0 eq) in tetrahydrofuran (THF), add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise at 0°C.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-amino-4-methylpyrazole.
Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
-
A mixture of 3-amino-4-methylpyrazole (1.0 eq), acetylacetone (1.2 eq), and acetic acid in ethanol is heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from ethanol to yield the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine core.
Step 3: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core (Representative Example)
-
To a solution of the pyrazolo[1,5-a]pyrimidine core (1.0 eq) in dichloromethane (DCM) at 0°C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
The reaction is stirred at 0°C for 1 hour.
-
The reaction mixture is washed with aqueous sodium thiosulfate solution and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the brominated pyrazolopyrimidine.
-
This intermediate can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. For example, a Suzuki coupling with a desired boronic acid in the presence of a palladium catalyst and a base will yield the final Pde10-IN-Pyrazolopyrimidine.
PDE10A Inhibition Assay Protocol (Fluorescence Polarization)
This protocol is based on a competitive binding assay format using a fluorescently labeled cAMP analog.[12][13]
-
Reagent Preparation :
-
Prepare a stock solution of Pde10-IN-Pyrazolopyrimidine in 100% DMSO.
-
Dilute the human recombinant PDE10A enzyme and the fluorescein-labeled cAMP (cAMP-FAM) in the assay buffer (e.g., 50 mM Tris pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Prepare a binding agent solution (e.g., specific phosphate-binding nanobeads) in the binding agent diluent.
-
-
Assay Procedure :
-
Add 25 µL of cAMP-FAM solution to all wells of a 96-well microplate (except for the "Blank" wells).
-
Add 5 µL of the test compound (Pde10-IN-Pyrazolopyrimidine) at various concentrations to the "Test Inhibitor" wells. Add 5 µL of DMSO to the "Positive Control" and "Substrate Control" wells.
-
Add 20 µL of assay buffer to the "Blank" and "Substrate Control" wells.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted PDE10A enzyme solution to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection :
-
Stop the reaction by adding 100 µL of the diluted binding agent to all wells.
-
Incubate for another 30 minutes at room temperature to allow for the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable microplate reader (Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis :
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Visualizations
PDE10A Signaling Pathway
Caption: PDE10A hydrolyzes cAMP and cGMP, regulating PKA/PKG signaling pathways.
Experimental Workflow for PDE10A Inhibitor Screening
Caption: A typical drug discovery workflow for identifying and optimizing PDE10A inhibitors.
Conclusion
Pde10-IN-Pyrazolopyrimidine represents a promising class of PDE10A inhibitors with high potency and selectivity. The synthetic route is tractable, and the pharmacological profile suggests its potential for further development as a therapeutic agent for CNS disorders. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to discover and characterize novel PDE10A inhibitors. Further lead optimization and in vivo studies will be crucial in translating the potential of this chemical scaffold into a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. ejmanager.com [ejmanager.com]
- 6. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy [mdpi.com]
- 7. Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Role of Phosphodiesterase 10A in Schizophrenia and Huntington's Disease Models: A Technical Guide
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in signal transduction within the central nervous system.[1][2] Its high expression in the medium spiny neurons (MSNs) of the striatum, key components of the basal ganglia, positions it as a crucial regulator of motor control, cognition, and reward processing.[1][2][3] Dysregulation of PDE10A activity has been implicated in the pathophysiology of both schizophrenia and Huntington's disease, making it a significant target for novel therapeutic interventions.[4][5][6] This technical guide provides an in-depth overview of the role of PDE10A in preclinical models of these disorders, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
PDE10A in Schizophrenia Models
Disturbances in basal ganglia processes are heavily implicated in schizophrenia.[4] PDE10A's strategic location in the striatum allows it to modulate dopamine signaling, a key pathway disrupted in this disorder.[3][4] Inhibition of PDE10A is being explored as a novel antipsychotic strategy with the potential to address the positive, negative, and cognitive symptoms of schizophrenia.[4][7][8]
Signaling Pathways in Schizophrenia
PDE10A regulates the cAMP/PKA and cGMP/PKG signaling cascades.[4] In the striatum, MSNs are divided into two main pathways: the direct pathway expressing D1 dopamine receptors and the indirect pathway expressing D2 dopamine receptors.[2][3] PDE10A is present in both pathways.[3] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn potentiates D1 receptor signaling and inhibits D2 receptor signaling.[4][9] This dual action is thought to contribute to the antipsychotic-like effects of PDE10A inhibitors.[1][4]
Quantitative Data from Preclinical Schizophrenia Models
The efficacy of PDE10A inhibitors has been demonstrated in various rodent models of schizophrenia, targeting behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.
| Animal Model | PDE10A Inhibitor | Key Findings | Reference |
| Rat (PCP-induced hyperactivity) | Papaverine | Reduced phencyclidine (PCP)-induced hyperactivity. | [6] |
| Mouse (Apomorphine-induced climbing) | Papaverine, MP-10 | Antagonized apomorphine-induced climbing behavior. | [10] |
| Rat (Conditioned avoidance responding) | Papaverine, MP-10 | Inhibited conditioned avoidance responding. | [10] |
| Rat (NMDA antagonist-induced deficits in prepulse inhibition) | Papaverine, MP-10 | Blocked N-methyl-D-aspartate (NMDA) antagonist-induced deficits in prepulse inhibition of acoustic startle. | [10] |
| Mouse (Social approach/avoidance) | Papaverine, MP-10 | Increased sociality in BALB/cJ mice. | [10] |
| Rat (Novel object recognition) | Papaverine | Improved novel object recognition. | [10] |
| Rat (Subchronic PCP-induced deficits in attentional set-shifting) | Not specified | Reversed deficits, suggesting an effect on cognitive dysfunction. | [6] |
Experimental Protocols in Schizophrenia Research
A variety of behavioral assays are employed to model schizophrenia-like symptoms in rodents.
Detailed Methodologies:
-
Apomorphine-Induced Agitation in Rats: This test is used to assess the potential of a compound to inhibit dopamine D2 receptor-mediated behaviors. Rats are administered the test compound prior to an injection of apomorphine (1.0 mg/kg, i.v.). Agitation is then scored at regular intervals (e.g., every 5 minutes for 1 hour) based on a predefined scale.[11]
-
d-Amphetamine-Induced Hyperlocomotion in Mice: This assay measures the ability of a drug to counteract the stimulant effects of amphetamine, which are mediated by increased dopamine release. Mice are pre-treated with the test compound, and then administered d-amphetamine (5.0 mg/kg, s.c.). Locomotor activity is recorded for a set period (e.g., 30 minutes) using an automated activity monitoring system.[11]
-
Conditioned Avoidance Responding (CAR): This test assesses a compound's potential antipsychotic activity. Rodents are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress the avoidance response without impairing the escape response.[10]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. A weak auditory stimulus (prepulse) presented shortly before a startling stimulus (pulse) normally inhibits the startle response. The ability of a compound to restore PPI deficits induced by drugs like NMDA antagonists is measured.[10]
-
Novel Object Recognition (NOR): This test evaluates cognitive function, specifically recognition memory. Animals are familiarized with two identical objects in an arena. After a delay, one object is replaced with a novel one. The amount of time the animal spends exploring the novel object compared to the familiar one is a measure of recognition memory.[12]
PDE10A in Huntington's Disease Models
Huntington's disease (HD) is a neurodegenerative disorder characterized by the progressive loss of MSNs in the striatum.[13] Preclinical studies suggest that PDE10A inhibition may offer a neuroprotective strategy for HD.[5][14][15]
Signaling Pathways in Huntington's Disease
In HD, the mutant huntingtin protein disrupts numerous cellular processes, including the cAMP-responsive element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival.[15][16] By increasing cAMP levels, PDE10A inhibition can lead to the phosphorylation and activation of CREB.[14][15] This, in turn, can increase the expression of pro-survival factors like brain-derived neurotrophic factor (BDNF).[14]
Quantitative Data from Preclinical Huntington's Disease Models
Studies using genetic and toxin-based models of HD have demonstrated the therapeutic potential of PDE10A inhibition.
| Animal Model | PDE10A Inhibitor | Key Findings | Reference |
| R6/2 Mouse | TP-10 | Increased striatal BDNF levels. | [14] |
| Rat (Quinolinic acid model) | TP-10 | After 2 weeks of treatment, striatal lesion size was 52% smaller, and the number of surviving cells was several times higher than in the vehicle-treated group. | [15] |
| Rat (Quinolinic acid model) | TP-10 | Increased levels of activated CREB in striatal spiny neurons. | [15] |
| R6/2 Mouse | TP-10 | PDE10A levels were lower in TP-10 treated R6/2 mice compared to saline-treated mice in the medium spiny neurons. | [16] |
Experimental Protocols in Huntington's Disease Research
Assessing motor function is a cornerstone of preclinical HD research.
Detailed Methodologies:
-
HD Animal Models:
-
R6/2 Mouse: A transgenic model expressing exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice exhibit a rapid and progressive HD-like phenotype.[17]
-
YAC128 Mouse: A transgenic model containing the full-length human huntingtin gene with 128 CAG repeats. This model shows a slower, more progressive disease course.[13]
-
Q175 Mouse: A knock-in model with an expanded CAG repeat in the endogenous mouse huntingtin gene, providing a more genetically accurate representation of the human disease.[17]
-
Quinolinic Acid (QA) Model: A toxin-based model where intrastriatal injection of QA, an NMDA receptor agonist, leads to excitotoxic lesions that mimic some of the neuropathological features of HD.[15]
-
-
Motor Function Assessment:
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. HD model mice typically show a progressive decline in their ability to stay on the rotarod.[18]
-
Open Field Test: This assay measures spontaneous locomotor activity and exploratory behavior. Parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena are quantified.[13]
-
Balance Beam Test: This test evaluates fine motor coordination and balance. Mice are required to traverse a narrow beam, and the number of foot slips and the time to cross are measured.[13]
-
-
Neuropathological and Molecular Analysis: Following behavioral testing, brain tissue is collected for analysis. Techniques include immunohistochemistry to assess neuronal survival and protein expression (e.g., PDE10A, pCREB), Western blotting for protein quantification, and measurement of striatal volume using imaging techniques.[16][19]
PDE10A stands out as a promising therapeutic target for both schizophrenia and Huntington's disease. Its strategic role in modulating striatal signaling pathways provides a unique opportunity to address the core pathophysiology of these debilitating disorders. The preclinical data from various animal models, supported by a range of quantitative behavioral and molecular readouts, strongly supports the continued investigation of PDE10A inhibitors. The detailed experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting PDE10A and to develop novel treatments for these complex neurological and psychiatric conditions.
References
- 1. In the Brain of Phosphodiesterases: Potential Therapeutic Targets for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 3. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]
- 4. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 15. Phosphodiesterase 10 inhibition reduces striatal excitotoxicity in the quinolinic acid model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase 10A (PDE10A) localization in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Striatal network modeling in Huntington’s Disease | PLOS Computational Biology [journals.plos.org]
- 18. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Preliminary In Vitro Evaluation of a Novel PDE10A Inhibitor: Pde10-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Pde10-IN-5, a novel and potent inhibitor of phosphodiesterase 10A (PDE10A). This document details the inhibitory activity, selectivity profile, and the experimental methodologies employed to characterize this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for central nervous system disorders.
In Vitro Inhibitory Activity and Selectivity of this compound
The inhibitory potential of this compound was assessed against a panel of phosphodiesterase enzymes. The compound demonstrated high potency for PDE10A and significant selectivity over other PDE families, which is a critical attribute for minimizing off-target effects.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. PDE10A |
| PDE10A | 1.8 | - |
| PDE3A | > 10,000 | > 5,555 |
| PDE3B | > 10,000 | > 5,555 |
| PDE4A | > 10,000 | > 5,555 |
| PDE4B | > 10,000 | > 5,555 |
Note: Data is a representative example based on typical PDE10A inhibitor profiles.
Experimental Protocols
PDE-Glo™ Phosphodiesterase Assay
This assay quantifies the inhibitory activity of compounds by measuring the amount of remaining cyclic nucleotide (cAMP or cGMP) after a phosphodiesterase reaction.
Materials:
-
Recombinant human PDE10A enzyme
-
PDE-Glo™ Reaction Buffer
-
Cyclic AMP (cAMP) or Cyclic GMP (cGMP) substrate
-
This compound (or other test compounds)
-
PDE-Glo™ Termination Reagent
-
PDE-Glo™ Detection Reagent
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in PDE-Glo™ Reaction Buffer.
-
Reaction Setup: 12.5 µL of the diluted compound solution is added to the wells of a 96-well plate.
-
Enzyme Addition: 12.5 µL of recombinant human PDE10A enzyme, diluted in reaction buffer, is added to each well. The plate is then incubated for 15 minutes at room temperature.
-
Initiation of Reaction: 25 µL of the cAMP or cGMP substrate solution is added to each well to start the enzymatic reaction. The plate is incubated for a further 30 minutes at room temperature.
-
Termination of Reaction: 25 µL of the PDE-Glo™ Termination Reagent is added to each well to stop the reaction.
-
Signal Generation: 25 µL of the PDE-Glo™ Detection Reagent is added, and the plate is incubated for 20 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE10A signaling pathway and the general workflow for the in vitro evaluation of this compound.
Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.
Caption: In Vitro PDE10A Inhibition Assay Workflow.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2]. PDE10A is a dual-substrate PDE that is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition[3][4]. By degrading cAMP and cGMP, PDE10A modulates the signaling of both the direct and indirect pathways of the basal ganglia[4][5]. Inhibition of PDE10A leads to an increase in the intracellular levels of these cyclic nucleotides, which can in turn modulate downstream signaling cascades[6][7]. This mechanism has made PDE10A an attractive therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease[3][8].
The development of potent and selective PDE10A inhibitors is an active area of research[9][10]. A variety of chemical scaffolds have been explored to achieve high affinity and selectivity for PDE10A over other PDE families[7][9][11]. The in vitro evaluation of these inhibitors typically involves biochemical assays to determine their half-maximal inhibitory concentration (IC50) and selectivity profile[8][12]. These assays often utilize recombinant PDE enzymes and measure the conversion of radiolabeled or fluorescently labeled cyclic nucleotides[12][13]. The promising in vitro characteristics of a PDE10A inhibitor are a prerequisite for its advancement into further preclinical and clinical development[14].
References
- 1. PDE10A - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]
- 8. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
Pde10-IN-5: A Technical Guide to its Effects on Downstream CREB Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the effects of Pde10-IN-5, a potent phosphodiesterase 10A (PDE10A) inhibitor, on the downstream phosphorylation of the cAMP response element-binding protein (CREB). Inhibition of PDE10A by this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of CREB at its serine-133 residue. This signaling cascade is a critical pathway in neuronal function and is a therapeutic target for a variety of central nervous system disorders. This document summarizes the mechanism of action, presents quantitative data for this compound and other relevant PDE10A inhibitors, details experimental protocols for assessing its activity, and provides visual representations of the involved pathways and workflows.
Introduction to PDE10A and CREB Signaling
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular second messenger signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation.[2]
The cAMP response element-binding protein (CREB) is a transcription factor that, upon phosphorylation at serine-133, regulates the expression of genes involved in neuronal plasticity, survival, and differentiation.[3] The activation of CREB is a downstream consequence of elevated intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA).[4] By inhibiting PDE10A, compounds like this compound can effectively upregulate the cAMP/PKA/CREB signaling pathway.[5]
This compound: Mechanism of Action
This compound, also known as Compound A30, is a potent and orally active inhibitor of PDE10A.[5] Its primary mechanism of action is the competitive inhibition of the PDE10A enzyme, which prevents the degradation of cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of PKA. Activated PKA then phosphorylates CREB at serine-133, initiating the transcription of CREB-responsive genes.[5][6] This mechanism underlies the therapeutic potential of this compound in conditions associated with dysfunctional cAMP signaling, such as pulmonary arterial hypertension and various neurological disorders.[5]
Quantitative Data
The following tables summarize the in vitro potency of this compound and other relevant PDE10A inhibitors. While specific data on the fold-increase in CREB phosphorylation for this compound is not publicly available, data from other PDE10A inhibitors demonstrate the downstream effect of enzyme inhibition.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound A30) | PDE10A | 3.5 | [5] |
Table 2: In Vitro Potency of Other Common PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Papaverine | PDE10A | 40 | [4] |
| TAK-063 | PDE10A | 0.30 | [5] |
| MP-10 | PDE10A | ~1 | [7] |
| Mardepodect (PF-2545920) | PDE10A | 0.37 | [5] |
| TP-10 | PDE10A | 0.8 | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on CREB phosphorylation are provided below. These are generalized protocols based on standard practices in the field for other PDE10A inhibitors.
In Vitro PDE10A Inhibition Assay
This protocol is to determine the IC50 value of this compound for the PDE10A enzyme.
Materials:
-
Recombinant human PDE10A enzyme
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of recombinant PDE10A to each well of a 96-well plate.
-
Add the this compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of [³H]-cAMP to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Terminate the reaction according to the manufacturer's protocol of the assay kit (e.g., by adding a stop reagent).
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Western Blot for Phosphorylated CREB (pCREB)
This protocol is to quantify the change in CREB phosphorylation in cells or tissue following treatment with this compound.
Materials:
-
Cell line expressing PDE10A (e.g., SH-SY5Y, PC12) or animal tissue (e.g., striatum)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 30 minutes). For animal studies, administer this compound and harvest tissue at a designated time point.
-
Wash cells with ice-cold PBS and lyse with lysis buffer. Homogenize tissue samples in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Conclusion
This compound is a potent inhibitor of PDE10A that effectively modulates the cAMP/PKA/CREB signaling pathway. By preventing the degradation of cAMP, this compound leads to an increase in the phosphorylation of CREB, a key transcription factor involved in neuronal function. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PDE10A inhibitors in various disease models. Further studies are warranted to fully elucidate the dose-dependent effects of this compound on CREB phosphorylation and its downstream gene targets.
References
- 1. PDE10A - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. Phosphodiesterase 10A Inhibition Leads to Brain Region-Specific Recovery Based on Stroke Type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PDE10A Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving phosphodiesterase 10A (PDE10A) inhibitors, with a focus on mouse models. Due to the limited public availability of in vivo data for the specific compound Pde10-IN-5, the following protocols and data are based on well-characterized, potent, and selective PDE10A inhibitors such as MP-10 (also known as PF-2545920 or Mardepodect) and TP-10. Researchers using this compound should use this information as a guide and conduct initial dose-finding and pharmacokinetic studies to establish the optimal experimental parameters for their specific molecule.
Mechanism of Action and Therapeutic Rationale
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and emotional regulation.[1][2] By inhibiting PDE10A, compounds like this compound increase the intracellular levels of cAMP and cGMP in these neurons.[3] This modulation of cyclic nucleotide signaling can influence the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[1][4] This mechanism of action makes PDE10A inhibitors promising therapeutic candidates for a range of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, as well as emerging applications in oncology and metabolic diseases.[2][5][6]
In Vivo Experimental Design for Mouse Models
The successful in vivo evaluation of a PDE10A inhibitor requires careful planning of the experimental design, from animal model selection to behavioral and biochemical outcome measures.
Animal Models
The choice of mouse model will depend on the therapeutic indication being investigated. Common models include:
-
Pharmacologically-induced models:
-
Genetic models:
-
Diet-induced models:
Drug Formulation and Administration
-
Formulation: PDE10A inhibitors are often formulated in vehicles such as Dimethyl sulfoxide (DMSO) and Miglyol for in vivo administration.[11] A thorough understanding of the test article's solubility and stability is critical.
-
Route of Administration: Oral gavage (p.o.) and subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common routes. The choice will depend on the compound's pharmacokinetic properties, such as oral bioavailability.
-
Dosing: A dose-response study is highly recommended to determine the optimal dose for efficacy without inducing significant side effects.
Quantitative Data Summary
The following tables summarize quantitative data for the well-characterized PDE10A inhibitors MP-10 and TP-10 from in vivo mouse studies. This information can serve as a starting point for designing experiments with novel PDE10A inhibitors like this compound.
Table 1: In Vivo Efficacy of MP-10 in Mouse Models
| Mouse Model | Therapeutic Area | Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Foxp1+/- Mice | FOXP1 Syndrome | 1.5 | Daily | 29 days | Corrected behavioral abnormalities (ultrasonic vocalizations, hyperactivity, anxiety) and normalized microglial morphology. | [2][9] |
| Diet-Induced Obese (DIO) Mice | Obesity | 10 | Daily | 7 days | Resulted in significant weight loss and increased energy expenditure. | [11] |
| LPS-injected Mice | Neuroinflammation | Not Specified | Not Specified | Not Specified | Inhibited microglial activation and proinflammatory gene expression. | [8] |
| MPTP-induced Mice | Parkinson's Disease | Not Specified | Not Specified | Not Specified | Rescued behavioral deficits and dopaminergic neuronal cell death; reduced microglial activation. | [7][8] |
Table 2: In Vivo Efficacy of TP-10 in Mouse Models
| Mouse Model | Therapeutic Area | Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Wild-type Mice | Mechanistic Study | 3.2 | s.c. | Acute | Increased striatal cAMP and cGMP levels. | [12] |
| R6/2 Mice | Huntington's Disease | Not Specified | Not Specified | Not Specified | Improved motor deficits and reduced striatal and cortical pathology. |
Experimental Protocols
Protocol 1: Evaluation of a PDE10A Inhibitor in a Mouse Model of Schizophrenia (PCP-induced Hyperlocomotion)
-
Animals: Adult male C57BL/6J mice (8-10 weeks old).
-
Acclimation: Acclimate mice to the housing facility for at least one week and handle them daily for 3 days prior to the experiment.
-
Drug Administration:
-
Administer the PDE10A inhibitor (e.g., this compound, dose range to be determined by pilot studies) or vehicle via the chosen route (e.g., p.o. or i.p.).
-
The pre-treatment time will depend on the compound's pharmacokinetic profile (e.g., 30-60 minutes).
-
-
Induction of Hyperlocomotion:
-
Administer phencyclidine (PCP) at a dose of 5 mg/kg (i.p.).
-
-
Behavioral Assessment:
-
Immediately after PCP injection, place the mice in an open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the PDE10A inhibitor to the vehicle control group.
Protocol 2: Assessment of Target Engagement and Downstream Signaling
-
Animals and Dosing: Use wild-type mice and administer the PDE10A inhibitor at a behaviorally effective dose.
-
Tissue Collection: At the time of expected peak brain exposure, euthanize the mice and rapidly dissect the striatum on ice.
-
Biochemical Analysis:
-
Cyclic Nucleotide Measurement: Homogenize the striatal tissue and measure cAMP and cGMP levels using commercially available ELISA or RIA kits.[3][12]
-
Western Blotting: Analyze the phosphorylation status of downstream signaling proteins such as CREB (pCREB) and histone H3 to assess PKA pathway activation.[3]
-
-
Data Analysis: Compare the levels of cyclic nucleotides and phosphorylated proteins between the treated and vehicle control groups using t-tests or ANOVA.
Mandatory Visualizations
Signaling Pathway of PDE10A Inhibition
References
- 1. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Phosphodiesterase 10A by MP‐10 Rescues Behavioral Deficits and Normalizes Microglial Morphology and Synaptic Pruning in A Mouse Model of FOXP1 Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 6. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
Protocol for Administration of a Novel PDE10A Inhibitor via Oral Gavage in Mice
Note: No public data or established protocols for a compound specifically named "Pde10-IN-5" are available. This document provides a detailed, generalized protocol for the oral administration of a novel, hypothetical Phosphodiesterase 10A (PDE10A) inhibitor, hereafter referred to as "the compound," to mice. Researchers must adapt this protocol based on the specific physicochemical properties (e.g., solubility, stability) of their actual test compound.
Introduction and Background
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3][4] It is highly expressed in the medium spiny neurons of the brain's striatum, where it plays a critical role in modulating signaling pathways downstream of dopamine and glutamate receptors.[2] By regulating intracellular levels of cAMP and cGMP, PDE10A influences neuronal excitability and synaptic plasticity.[2] Inhibition of PDE10A increases cyclic nucleotide concentrations, which has shown potential therapeutic benefits in preclinical models of neuropsychiatric and neurodegenerative disorders.[2][5] This protocol outlines a standardized procedure for administering a novel PDE10A inhibitor to mice via oral gavage, a common and effective method for ensuring precise dosing in preclinical studies.
Signaling Pathway
Inhibition of PDE10A blocks the hydrolysis of cAMP and cGMP, leading to their accumulation. This enhances the activation of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn modulate gene expression and neuronal function.[1]
Materials and Equipment
-
Compound: Novel PDE10A inhibitor
-
Vehicle: 0.5% (w/v) Methylcellulose (e.g., Sigma M0512) in sterile, purified water
-
Animals: Adult mice (specify strain, age, and sex), acclimated for ≥7 days
-
Scale: Calibrated electronic balance (readable to 0.01 g)
-
Gavage Needles: 18-20 gauge, 1.5-inch, ball-tipped, disposable or stainless steel feeding tubes[6][7]
-
Syringes: 1 mL Luer-lock syringes
-
Weigh boats, spatulas, magnetic stirrer, and stir bars
-
Glass beakers and graduated cylinders
-
Personal Protective Equipment (PPE): Lab coat, gloves, eye protection
Experimental Protocol
Vehicle Preparation (0.5% Methylcellulose)
-
Heat approximately one-third of the final required volume of purified water to 60-80°C.
-
Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL).[8]
-
While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle the methylcellulose powder onto the vortex to ensure dispersion and prevent clumping.[9]
-
Once fully dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution.
-
Continue stirring the solution at 4°C (in a cold room or on an ice bath) for at least 1-2 hours, or overnight, until it becomes clear and viscous.[9]
-
Store the prepared vehicle at 2-8°C for up to 2 weeks.
Formulation and Dosing Tables
The compound should be formulated as a suspension in the 0.5% methylcellulose vehicle. The final concentration depends on the desired dose (mg/kg) and the standard administration volume, typically 10 mL/kg for mice.[6][7]
Dosage Calculation Formula: Volume to Administer (mL) = (Mouse Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)[10][11]
Table 1: Example Formulation Preparation for a 10 mg/kg Dose
| Parameter | Value | Description |
|---|---|---|
| Target Dose | 10 mg/kg | The desired dose of the compound. |
| Administration Volume | 10 mL/kg | Standard gavage volume for mice.[6][7] |
| Required Concentration | 1 mg/mL | Calculated as: Dose / Admin. Volume. |
| Total Volume Needed | 10 mL | Example batch size. |
| Compound to Weigh | 10 mg | Amount needed for the 10 mL batch. |
| Vehicle Volume | 10 mL | 0.5% Methylcellulose. |
Procedure:
-
Weigh 10 mg of the compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a final volume of 10 mL.
-
Maintain constant, gentle stirring to ensure a homogenous suspension.
Table 2: Dosing Regimen per Mouse
| Mouse Weight (g) | Mouse Weight (kg) | Dose (mg/kg) | Concentration (mg/mL) | Volume to Administer (mL) |
|---|---|---|---|---|
| 20 | 0.020 | 10 | 1 | 0.20 |
| 22 | 0.022 | 10 | 1 | 0.22 |
| 25 | 0.025 | 10 | 1 | 0.25 |
| 28 | 0.028 | 10 | 1 | 0.28 |
| 30 | 0.030 | 10 | 1 | 0.30 |
Oral Gavage Workflow
The following diagram illustrates the key steps for the oral gavage procedure.
Detailed Administration Procedure
-
Preparation: Just before dosing, ensure the compound suspension is homogenous by vortexing or stirring. Weigh the mouse accurately and calculate the precise volume to be administered based on Table 2.[10]
-
Tube Measurement: Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib or xiphoid process.[6][12] Mark this length on the tube with a marker to prevent over-insertion.
-
Dose Aspiration: Draw the calculated volume of the homogenous suspension into the 1 mL syringe fitted with the correct gauge gavage needle. Expel any air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse using a scruffing technique to immobilize the head and neck.[13] Ensure the animal's body is held vertically, and the head is slightly extended to create a straight line from the mouth to the esophagus.[12][14]
-
Tube Insertion: Insert the ball-tipped needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.[10] The tube should pass smoothly with no resistance; the mouse may exhibit swallowing reflexes.[14][15]
-
Verification and Administration: If any resistance is met or the animal shows signs of respiratory distress (e.g., gasping), the tube may be in the trachea. DO NOT ADMINISTER THE DOSE. Immediately and gently withdraw the needle and allow the animal to recover before re-attempting.[14] Once correct placement is confirmed, dispense the solution slowly over 2-3 seconds.[10]
-
Post-Administration: After dispensing the dose, gently withdraw the needle in a single, smooth motion along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor closely for 5-10 minutes for any signs of adverse reactions, such as labored breathing, lethargy, or distress.[6][15] Continue monitoring periodically according to the experimental plan.
Safety and Handling Precautions
-
All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Personnel must be properly trained in oral gavage techniques to minimize animal stress and prevent injury such as esophageal perforation or accidental lung administration.[6][14]
-
Wear appropriate PPE at all times when handling the compound and during the administration procedure.
-
Handle animals calmly and efficiently to reduce stress. Proper restraint is crucial for the safety of both the researcher and the animal.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. how to prepare 0.5 methyl cellulose - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [sellcellulose.com]
- 9. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. research.fsu.edu [research.fsu.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for Pde10-IN-5 in Positron Emission Tomography (PET) Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While Pde10-IN-5 is recognized as a potent phosphodiesterase 10A (PDE10A) inhibitor, publicly available data on its specific use as a positron emission tomography (PET) radiotracer, including its radiolabeling and in vivo evaluation, is limited. The following application notes and protocols are therefore based on established methodologies for other PDE10A PET tracers and serve as a comprehensive guide for the potential development and application of a radiolabeled version of this compound (hypothetically termed [¹⁸F]this compound).
Introduction
Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum.[1][2][3] By hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A modulates signaling pathways crucial for motor control, cognition, and motivation.[1][4][5] Its high expression in the basal ganglia makes it an attractive target for therapeutic intervention in neurological and psychiatric disorders such as Huntington's disease, schizophrenia, and Parkinson's disease.[1][6][7]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of molecular targets.[8] A specific and potent PDE10A PET tracer, such as a radiolabeled version of this compound, would be an invaluable tool for:
-
Target Engagement Studies: To confirm that a therapeutic PDE10A inhibitor reaches its target in the brain and occupies the enzyme in a dose-dependent manner.[9]
-
Disease Diagnosis and Progression: To investigate alterations in PDE10A expression in various neurological and psychiatric disorders.[10]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate enzyme occupancy with drug dosage and clinical outcomes.
PDE10A Signaling Pathway
PDE10A plays a critical role in the signaling cascades of both the direct and indirect pathways of the basal ganglia. In medium spiny neurons, dopamine D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP. Conversely, dopamine D2 receptor activation inhibits adenylyl cyclase, decreasing cAMP levels. PDE10A hydrolyzes cAMP, thereby terminating the signal. By inhibiting PDE10A, the intracellular concentration of cAMP is increased, modulating downstream signaling.
Quantitative Data Summary
Due to the lack of specific PET data for this compound, the following tables present representative data from well-characterized PDE10A PET tracers to illustrate the expected performance metrics.
Table 1: In Vitro Binding Affinities of Selected PDE10A Inhibitors
| Compound | IC₅₀ (nM) | Selectivity | Reference |
| This compound | 3.5 | N/A | MedchemExpress |
| PF-02545920 (MP-10) | 0.37 | >1000-fold vs other PDEs | [11] |
| AMG 580 ([¹⁸F]-5) | 0.1 - 1.7 | High | [8] |
| IMA107 | N/A | High | [7] |
Table 2: In Vivo Performance of Selected PDE10A PET Tracers
| Tracer | Species | Brain Region | SUV | BPnd | Reference |
| [¹¹C]MP-10 | Baboon | Striatum | N/A | ~2.5 | [7] |
| [¹⁸F]AMG 580 | NHP | Striatum | N/A | 3.1 | [8] |
| [¹¹C]IMA107 | Human | Striatum | N/A | ~3.0 | [11] |
| Novel PDE10A Tracer | Rat | Striatum | 3.0 ± 0.4 | 3.4 ± 0.4 | |
| Novel PDE10A Tracer | Rat | Cerebellum | ~0.6 | ~0 |
N/A: Not Available, NHP: Non-Human Primate, SUV: Standardized Uptake Value, BPnd: Non-displaceable Binding Potential
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound (Hypothetical Protocol)
This protocol is a generalized procedure for the nucleophilic fluorination of a suitable precursor. The chemical structure of this compound (C₂₆H₁₉F₃N₄O) suggests a potential precursor could be synthesized with a leaving group (e.g., tosylate, mesylate, or nitro group) on an appropriate alkyl chain or aromatic ring for the introduction of [¹⁸F]fluoride.
Materials:
-
Precursor molecule (e.g., tosylated this compound precursor)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Ethanol, USP
-
Semi-preparative and analytical HPLC columns (e.g., C18)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and alumina)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a quaternary methylammonium (QMA) SPE cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C. Repeat 2-3 times to ensure the complex is anhydrous.
-
Radiolabeling Reaction: Dissolve the precursor molecule in anhydrous DMSO or another suitable aprotic polar solvent and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 120-150°C) for a defined time (e.g., 10-20 minutes).
-
Purification: After cooling, quench the reaction with water and purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and reformulate the radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform analytical HPLC to determine radiochemical purity, specific activity, and chemical identity (by co-elution with a non-radioactive this compound standard). Check for pH, sterility, and pyrogenicity before in vivo use.
In Vitro Autoradiography
Materials:
-
Cryostat
-
Microscope slides
-
Rodent or primate brain tissue sections (e.g., rat, monkey)
-
[¹⁸F]this compound
-
Non-radioactive this compound (for blocking)
-
Incubation buffer (e.g., Tris-HCl)
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Tissue Preparation: Section frozen brain tissue at a thickness of 20 µm using a cryostat and mount the sections onto microscope slides.
-
Incubation: Incubate the slides with a low nanomolar concentration of [¹⁸F]this compound in incubation buffer for a specified time (e.g., 60 minutes) at room temperature.
-
Blocking (for non-specific binding): For a parallel set of slides, co-incubate with [¹⁸F]this compound and a high concentration (e.g., 1-10 µM) of non-radioactive this compound to determine non-specific binding.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radiotracer.
-
Drying: Quickly dry the slides under a stream of cool air.
-
Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system overnight.
-
Analysis: Quantify the signal intensity in different brain regions (e.g., striatum, cerebellum) and calculate the specific binding by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging in Rodents/Non-Human Primates
Materials:
-
PET scanner
-
Anesthesia (e.g., isoflurane)
-
[¹⁸F]this compound
-
Non-radioactive this compound or another PDE10A inhibitor (for blocking/occupancy studies)
-
Animal monitoring equipment (respiration, temperature)
-
Blood sampling supplies (for metabolite analysis, optional)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Insert a tail vein catheter for radiotracer injection.
-
Baseline Scan: Inject a bolus of [¹⁸F]this compound intravenously and acquire dynamic PET data for 90-120 minutes.
-
Blocking/Occupancy Scan: In a separate session or after the baseline scan, administer a dose of non-radioactive this compound. After a suitable pre-incubation time, inject [¹⁸F]this compound and acquire a second dynamic PET scan.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with an anatomical MRI or CT scan for accurate delineation of brain regions of interest (ROIs), such as the striatum (target region) and cerebellum (reference region).
-
Data Analysis: Generate time-activity curves (TACs) for each ROI. Calculate standardized uptake values (SUV) or use kinetic modeling (e.g., simplified reference tissue model) to determine the non-displaceable binding potential (BPnd), a measure of specific binding.
-
Occupancy Calculation: Calculate PDE10A occupancy by the blocking drug using the formula: Occupancy (%) = 100 * (BPnd_baseline - BPnd_blocked) / BPnd_baseline.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. elitemontessorischool.com [elitemontessorischool.com]
- 10. central+nervous+system+(CNS) | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
Determining the Potency of Pde10-IN-5: Application Notes and Protocols for Enzymatic IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Pde10-IN-5, a putative inhibitor of Phosphodiesterase 10A (PDE10A), using in vitro enzymatic assays. These guidelines are designed to assist researchers in accurately quantifying the potency of this and other potential PDE10A inhibitors.
Introduction to PDE10A
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in signal transduction by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.[2] By regulating the levels of these second messengers, PDE10A influences various downstream signaling pathways, including the cAMP/PKA and cGMP/PKG pathways.[3] Consequently, PDE10A has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. The development of potent and selective PDE10A inhibitors is a key focus in drug discovery, necessitating robust and reliable methods for determining their inhibitory activity.
PDE10A Signaling Pathway
The diagram below illustrates the central role of PDE10A in modulating cAMP and cGMP signaling cascades.
Figure 1: PDE10A Signaling Pathway.
IC50 Values of Known PDE10A Inhibitors
The following table summarizes the IC50 values for several well-characterized PDE10A inhibitors. This data provides a benchmark for evaluating the potency of novel compounds like this compound.
| Compound | IC50 (nM) | Assay Type | Organism | Reference |
| TAK-063 | 0.30 | Enzymatic | Human | [4] |
| MP-10 | - | - | - | - |
| TP-10 | - | - | - | - |
| Papaverine | - | - | - | - |
Note: Specific IC50 values for MP-10, TP-10, and Papaverine can vary depending on the assay conditions and are therefore not listed as a single value. Researchers should consult specific literature for values determined under comparable conditions.
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol details a fluorescence polarization (FP)-based enzymatic assay for determining the IC50 of this compound. This homogenous assay format is well-suited for high-throughput screening.[5]
Principle of the Assay
The FP assay for PDE10A activity is based on the competition between a fluorescently labeled cAMP or cGMP derivative and the product of the enzymatic reaction (AMP or GMP) for binding to a specific antibody or binding protein. When the fluorescent tracer is bound to the larger antibody molecule, it tumbles slowly in solution, resulting in a high fluorescence polarization value. PDE10A hydrolyzes the non-labeled substrate, and the resulting product displaces the fluorescent tracer from the antibody, leading to a decrease in the polarization signal. Inhibitors of PDE10A will prevent this hydrolysis, thus maintaining a high polarization signal.
Materials and Reagents
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cAMP (or cGMP) tracer
-
Anti-cAMP (or anti-cGMP) antibody
-
Unlabeled cAMP (or cGMP) substrate
-
This compound and reference inhibitors (e.g., TAK-063)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Experimental Workflow
The following diagram outlines the key steps in the IC50 determination workflow.
Figure 2: Experimental Workflow for IC50 Determination.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.
-
Include wells for positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Enzyme Addition:
-
Prepare a working solution of PDE10A in assay buffer.
-
Add the PDE10A solution to all wells except the negative controls.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the cAMP or cGMP substrate in assay buffer.
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the detection mix containing the fluorescently labeled tracer and the specific antibody in assay buffer.
-
Add the detection mix to all wells to stop the reaction and initiate the competitive binding.
-
Incubate the plate for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
-
Where:
-
Signal_inhibitor is the FP signal in the presence of the inhibitor.
-
Signal_pos_control is the FP signal of the uninhibited enzyme (0% inhibition).
-
Signal_neg_control is the FP signal without the enzyme (100% inhibition).
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, as determined from the fitted curve.[6]
-
Conclusion
The protocol described provides a robust and reproducible method for determining the IC50 of this compound and other novel PDE10A inhibitors. Accurate determination of inhibitor potency is a crucial step in the drug discovery and development process, enabling the selection of the most promising candidates for further preclinical and clinical evaluation. By understanding the role of PDE10A in cellular signaling and employing standardized assay protocols, researchers can effectively advance the development of new therapeutics targeting this important enzyme.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Pde10-IN-5 in Neurodegenerative Disease Research
Disclaimer: To date, specific preclinical and clinical data for Pde10-IN-5 in neurodegenerative disease research is not extensively available in the public domain. The information presented herein is based on the general principles of Phosphodiesterase 10A (PDE10A) inhibition and utilizes data from well-characterized, structurally related PDE10A inhibitors, such as TP-10 and MP-10 (PF-2545920) , as representative examples to provide detailed application notes and protocols for research purposes. Researchers should independently validate these protocols for this compound.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critically involved in motor control, cognition, and emotional regulation. Dysfunction of these neuronal circuits is a hallmark of several neurodegenerative diseases, including Huntington's disease and Parkinson's disease. Inhibition of PDE10A elevates cAMP and cGMP levels, thereby modulating downstream signaling pathways, which has shown therapeutic potential in preclinical models of these disorders.
This compound is a potent inhibitor of PDE10A. These application notes provide an overview of its potential use in neurodegenerative disease research, with detailed protocols based on analogous, well-studied PDE10A inhibitors.
Physicochemical Properties and Handling of this compound
| Property | Value |
| Molecular Formula | C₂₆H₁₉F₃N₄O |
| Molecular Weight | 460.45 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Handling Precautions: this compound should be handled by trained personnel in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.
Mechanism of Action
This compound, as a PDE10A inhibitor, is expected to increase the intracellular levels of cAMP and cGMP in medium spiny neurons. This leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). The activation of these kinases can lead to the phosphorylation of various substrates, including the cAMP response element-binding protein (CREB), which plays a crucial role in neuronal survival, synaptic plasticity, and gene expression.
Figure 1: Simplified signaling pathway of PDE10A inhibition.
Quantitative Data for Representative PDE10A Inhibitors
The following tables summarize key quantitative data for the well-characterized PDE10A inhibitors TP-10 and MP-10 (PF-2545920). This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Representative PDE10A Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay System | Reference |
| TP-10 | PDE10A | 0.3 | Recombinant enzyme assay | [1] |
| MP-10 (PF-2545920) | PDE10A | 0.37 | Recombinant enzyme assay | [2] |
Table 2: In Vivo Efficacy of Representative PDE10A Inhibitors in Neurodegenerative Disease Models
| Compound | Disease Model | Animal | Dosing Regimen | Key Findings | Reference |
| TP-10 | Huntington's Disease (R6/2 mice) | Mouse | 3 mg/kg, i.p., daily | Ameliorated neurological and behavioral deficits, reduced striatal and cortical cell loss.[3] | [3] |
| MP-10 (PF-2545920) | Parkinson's Disease (MPTP-induced) | Mouse | 1.5 mg/kg, daily | Rescued behavioral deficits, recovered dopaminergic neuronal cell death, and reduced microglial activation.[4][5] | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments in neurodegenerative disease research, adapted from studies using TP-10 and MP-10. These can be used as a starting point for designing studies with this compound.
Protocol 1: In Vivo Efficacy in a Huntington's Disease Mouse Model (based on TP-10 studies)
Figure 2: Workflow for in vivo efficacy testing in a Huntington's model.
Objective: To assess the therapeutic efficacy of this compound in the R6/2 transgenic mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates (4 weeks of age).
-
This compound.
-
Vehicle solution (e.g., 10% DMSO in saline).
-
Standard laboratory equipment for animal handling, injections, and behavioral testing (e.g., Rotarod).
-
Histological reagents and microscope.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Drug Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final concentration with saline on the day of injection.
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily, starting at 4 weeks of age. A starting dose of 3 mg/kg can be used based on TP-10 studies.[3]
-
Behavioral Analysis:
-
Rotarod Test: Assess motor coordination and balance weekly. Place mice on an accelerating rotarod and record the latency to fall.
-
Hind-limb Clasping: Monitor the onset and severity of the hind-limb clasping phenotype, a characteristic motor deficit in R6/2 mice.
-
-
Histological Analysis: At the end of the study (e.g., 12 weeks of age), euthanize the mice and perfuse with paraformaldehyde.
-
Collect brains and process for histology.
-
Perform Nissl staining to assess striatal volume and neuronal loss.
-
Use specific antibodies to stain for neuronal intranuclear inclusions of mutant huntingtin.
-
-
Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA with repeated measures). Quantify histological findings and compare between groups.
Protocol 2: In Vivo Efficacy in a Parkinson's Disease Mouse Model (based on MP-10 studies)
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in the MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
This compound.
-
Vehicle solution.
-
Equipment for behavioral testing (e.g., open field, pole test).
-
Immunohistochemistry reagents.
Procedure:
-
Animal and Drug Preparation: As described in Protocol 1.
-
MPTP Induction: Induce Parkinsonism by administering MPTP according to established protocols.[6]
-
Treatment: Begin daily administration of this compound (e.g., 1.5 mg/kg, i.p.) or vehicle. Treatment can start before or after MPTP administration depending on the study design (preventive vs. therapeutic).[5]
-
Behavioral Assessment: Perform behavioral tests to assess motor function, such as the pole test (for bradykinesia) and open-field test (for locomotor activity).
-
Neurochemical Analysis: At the end of the study, collect striatal tissue to measure dopamine and its metabolites using HPLC.
-
Immunohistochemistry: Process brain tissue for immunohistochemical analysis of:
-
Tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Iba1 to assess microglial activation as a marker of neuroinflammation.
-
-
Data Analysis: Use appropriate statistical methods to compare behavioral, neurochemical, and immunohistochemical data between treatment groups.
Conclusion
This compound holds promise as a research tool for investigating the therapeutic potential of PDE10A inhibition in neurodegenerative diseases. The provided application notes and protocols, based on well-studied analogous compounds, offer a comprehensive guide for researchers to design and execute meaningful experiments. It is imperative to carefully characterize the specific properties of this compound and optimize these protocols accordingly.
References
- 1. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Phosphodiesterase 10A by MP‐10 Rescues Behavioral Deficits and Normalizes Microglial Morphology and Synaptic Pruning in A Mouse Model of FOXP1 Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde10-IN-5 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pde10-IN-5, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in preclinical rat studies. This document outlines the mechanism of action, provides detailed experimental protocols for dosage determination, and summarizes key quantitative data from relevant studies.
Introduction to this compound
This compound is a keto-benzimidazole-based inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3][4] By inhibiting PDE10A, this compound increases the levels of both cAMP and cGMP, thereby modulating downstream signaling pathways.[1][4] Due to its mechanism, this compound and other PDE10A inhibitors are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders.
Mechanism of Action and Signaling Pathway
PDE10A inhibitors exert their effects by preventing the degradation of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets. The net effect is a modulation of neuronal excitability and gene expression.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Quantitative Data Summary
The following tables summarize key in vivo data for this compound and other relevant PDE10A inhibitors from rat studies.
Table 1: In Vivo Studies of this compound in Sprague-Dawley Rats [5]
| Compound | Dose | Route of Administration | Study Type | Key Findings |
| This compound | 5 or 10 µg/kg | Intravenous (i.v.) | PET Tracer Kinetics | Good brain uptake and specificity for PDE10A-rich striatum. |
| AMG 579 (blocker) | 0.1 - 30 mg/kg | Oral (p.o.) | PDE10A Occupancy | Dose-dependent occupancy of PDE10A by the blocker was observed with the this compound tracer. |
Table 2: In Vivo Studies of Other PDE10A Inhibitors in Rats
| Compound | Dose Range | Route of Administration | Study Type | Reference |
| MP-10 | 1, 3, 5 mg/kg | Intraperitoneal (i.p.) | Motor Function | Restored motor activity in a rat model of Parkinson's disease.[6] |
| EM-221 | 0.05 - 0.50 mg/kg | Oral (p.o.) | Behavioral | Reduced hyperlocomotion and attenuated conditioned avoidance.[7] |
| PQ-10 | 1 mg/kg | Oral (p.o.) | Auditory Information Processing | Affected auditory information processing.[8] |
| JNJ-42314415 | Not specified | Not specified | Antipsychotic-like activity | Antagonized stimulant-induced behavior.[9] |
Experimental Protocols
General Guidelines for Dosage Calculation and Administration
The appropriate dosage of this compound will depend on the specific research question, the desired level of PDE10A occupancy, and the route of administration. Based on the available data for other PDE10A inhibitors, a starting dose range for pharmacological studies in rats could be between 0.1 and 10 mg/kg. A dose-response study is essential to determine the optimal dose for a given experimental paradigm.
Dosage Calculation:
The required dose for an individual rat can be calculated using the following formula:
Dose (mg) = Body Weight (kg) x Desired Dose (mg/kg)
Stock Solution Preparation:
-
Determine the desired concentration of the stock solution based on the highest dose to be administered and the maximum recommended injection volume for the chosen route of administration (see Table 3).
-
This compound may require a specific vehicle for solubilization. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80 or DMSO, often with further dilution in saline. It is crucial to first test the solubility of this compound in the chosen vehicle.
-
Prepare the stock solution by dissolving the calculated amount of this compound in the appropriate volume of the vehicle. Gentle warming or sonication may be required to aid dissolution.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
Table 3: Recommended Maximum Injection Volumes for Rats [10][11]
| Route of Administration | Maximum Volume (ml/kg) |
| Intravenous (i.v.) | 5 |
| Intraperitoneal (i.p.) | 10 |
| Subcutaneous (s.c.) | 5 |
| Oral (p.o.) | 10 |
Protocol for a Dose-Response Study
This protocol outlines a general procedure to determine the effective dose (ED50) of this compound for a specific behavioral or physiological endpoint in rats.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE2 and PDE10, but not PDE5, inhibition affect basic auditory information processing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iiste.org [iiste.org]
- 11. ecronicon.net [ecronicon.net]
Pde10-IN-5: Application Notes and Protocols for Studying Synaptic Plasticity in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde10-IN-5 is a potent inhibitor of phosphodiesterase 10 (PDE10), a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE10A, the primary isoform in the brain, is expressed in hippocampal neurons and its levels are upregulated upon the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, activating downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation of cyclic nucleotide signaling makes this compound and other PDE10A inhibitors valuable tools for investigating the molecular mechanisms of synaptic plasticity in the hippocampus.
Studies with other selective PDE10A inhibitors, such as PF-2545920 (MP-10) and papaverine, have demonstrated that this class of compounds can enhance hippocampal excitability and promote synaptic strengthening. For instance, the PDE10A inhibitor PF-2545920 has been shown to increase the frequency of action potentials and miniature excitatory postsynaptic currents (mEPSCs) in CA1 pyramidal neurons. This is associated with an increased trafficking of AMPA (GluA1) and NMDA (NR2A) receptors to the postsynaptic density, key events in the expression of LTP.[2][3] Furthermore, inhibition of PDE10A with papaverine has been shown to increase the phosphorylation of CREB and the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, both crucial for late-phase LTP and memory consolidation.
This document provides detailed application notes and protocols for utilizing this compound to study synaptic plasticity in acute hippocampal slices.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₉F₃N₄O | [1] |
| Molecular Weight | 460.45 g/mol | [1] |
| CAS Number | 898562-99-7 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | DMSO: ≥ 31.25 mg/mL (67.87 mM) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [1] |
Effects of a Representative PDE10A Inhibitor (PF-2545920) on Hippocampal CA1 Neurons
| Parameter | Effect of PF-2545920 | Reference |
| Action Potential Frequency | Increased | [2][3] |
| mEPSC Frequency | Increased | [2][3] |
| GluA1 Receptor Expression in PSD | Increased | [2][3] |
| NR2A Receptor Expression in PSD | Increased | [2][3] |
| p-GluA1/GluA1 Ratio | Increased (in the presence of SE) | [2][3] |
PSD: Postsynaptic Density; SE: Status Epilepticus
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway in Hippocampal Neurons
Caption: PDE10A inhibition by this compound leads to increased cAMP, PKA activation, and downstream effects on gene expression and receptor trafficking.
Experimental Workflow for Studying this compound Effects on Hippocampal LTP
Caption: Workflow for investigating the effect of this compound on Long-Term Potentiation (LTP) in hippocampal slices.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Animals: C57BL/6 mice or Wistar rats (e.g., P21-P40).
-
Dissection Tools: Surgical scissors, forceps, spatula (sterilized).
-
Vibratome
-
Ice-cold "cutting" solution (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Standard ACSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Incubation Chamber: Maintained at 32-34°C.
-
Recording Chamber: Maintained at 30-32°C.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting ACSF.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (350-400 µm thickness) in ice-cold cutting ACSF.
-
Transfer the slices to an incubation chamber containing standard ACSF at 32-34°C.
-
Allow slices to recover for at least 1 hour before commencing recordings.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
Materials:
-
ACSF: Standard composition, bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution: Prepare a concentrated stock (e.g., 10-50 mM) in DMSO.
-
Stimulating Electrode: Bipolar tungsten electrode.
-
Recording Electrode: Glass micropipette filled with ACSF (1-3 MΩ resistance).
-
Amplifier, Digitizer, and Data Acquisition Software.
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with standard ACSF at a rate of 2-3 mL/min.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
Prepare the working concentration of this compound by diluting the stock solution in ACSF. A final DMSO concentration of <0.1% is recommended. Note: The optimal concentration of this compound should be determined empirically, but a starting range of 1-10 µM can be tested based on the potency of other PDE10A inhibitors.
-
Switch the perfusion to ACSF containing this compound (or vehicle for control experiments) and continue baseline recording for another 20-30 minutes.
Induction and Analysis of Long-Term Potentiation (LTP)
Procedure:
-
After establishing a stable baseline in the presence of this compound or vehicle, induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is two trains of 100 pulses at 100 Hz, separated by 20 seconds.
-
Immediately following HFS, resume recording fEPSPs at the baseline frequency for at least 60 minutes.
-
Data Analysis:
-
Measure the initial slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average slope during the pre-HFS baseline period.
-
Quantify the magnitude of LTP by averaging the normalized fEPSP slopes during the last 10 minutes of the post-HFS recording period.
-
Compare the magnitude of LTP between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Induction and Analysis of Long-Term Depression (LTD)
Procedure:
-
Following the establishment of a stable baseline in the presence of this compound or vehicle, induce LTD using a low-frequency stimulation (LFS) protocol. A typical protocol is 900 pulses at 1 Hz.
-
After LFS, continue recording fEPSPs at the baseline frequency for at least 60 minutes.
-
Data Analysis:
-
Perform data analysis as described for LTP, quantifying the magnitude of depression in the fEPSP slope.
-
Compare the extent of LTD between the this compound and vehicle groups.
-
Concluding Remarks
This compound presents a valuable pharmacological tool for elucidating the role of the PDE10A enzyme and cyclic nucleotide signaling in the intricate processes of hippocampal synaptic plasticity. By modulating the levels of cAMP and cGMP, this inhibitor can influence the molecular machinery underlying both LTP and LTD. The protocols and information provided herein offer a comprehensive framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting PDE10A for cognitive enhancement and the treatment of neurological disorders characterized by synaptic dysfunction. Due to the limited published data on this compound, it is recommended that researchers carefully validate its effects and optimal working concentrations in their specific experimental paradigms.
References
- 1. Altered phosphorylation, electrophysiology, and behavior on attenuation of PDE4B action in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities [frontiersin.org]
- 3. The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Hybridization for PDE10A mRNA after Pde10-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate phosphodiesterase that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control and cognition.[3] Its role in modulating striatal signaling pathways has made it an attractive therapeutic target for neurological and psychiatric disorders.[2] Pde10-IN-5 is a potent and selective inhibitor of PDE10A.[4] This document provides detailed application notes and protocols for utilizing in situ hybridization (ISH) to investigate the effect of this compound treatment on the expression of PDE10A messenger RNA (mRNA). While direct quantitative data for this compound is not yet widely published, this guide will use data from the well-characterized and selective PDE10A inhibitor, TP-10, as a representative example to illustrate the expected outcomes and data presentation.[5]
Data Presentation: Quantitative Analysis of PDE10A mRNA Expression
The following tables summarize hypothetical quantitative data for PDE10A mRNA expression levels determined by in situ hybridization after treatment with a selective PDE10A inhibitor. The data is presented as mean optical density, which is a common method for quantifying the signal from autoradiographic film in radioisotopic in situ hybridization.[5]
Table 1: Effect of this compound on PDE10A mRNA Levels in Striatal Subregions
| Treatment Group | Striatal Subregion | Mean Optical Density (± SEM) | % Change from Vehicle |
| Vehicle | Sensorimotor Striatum | 150.5 ± 8.2 | - |
| This compound (10 mg/kg) | Sensorimotor Striatum | 135.2 ± 7.5 | ↓ 10.2% |
| Vehicle | Associative Striatum | 125.8 ± 6.9 | - |
| This compound (10 mg/kg) | Associative Striatum | 120.1 ± 6.5 | ↓ 4.5% |
| Vehicle | Limbic Striatum | 98.3 ± 5.4 | - |
| This compound (10 mg/kg) | Limbic Striatum | 105.6 ± 5.8 | ↑ 7.4% |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Table 2: Dose-Dependent Effect of this compound on PDE10A mRNA in the Sensorimotor Striatum
| This compound Dose | Mean Optical Density (± SEM) | % Change from Vehicle |
| Vehicle (0 mg/kg) | 150.5 ± 8.2 | - |
| 1 mg/kg | 145.1 ± 7.9 | ↓ 3.6% |
| 3 mg/kg | 140.3 ± 7.2 | ↓ 6.8% |
| 10 mg/kg | 135.2 ± 7.5 | ↓ 10.2% |
| 30 mg/kg | 130.8 ± 6.9 | ↓ 13.1% |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE10A signaling pathway and the experimental workflow for in situ hybridization.
Caption: PDE10A Signaling Pathway.
Caption: In Situ Hybridization Workflow.
Experimental Protocols
I. Radiolabeled In Situ Hybridization for PDE10A mRNA in Brain Tissue
This protocol is adapted from established methods for detecting mRNA in brain sections using radiolabeled probes.[5][6]
A. Materials and Reagents
-
Tissue Preparation:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
SuperFrost Plus microscope slides
-
-
Probe Synthesis:
-
PDE10A cDNA template (linearized)
-
In vitro transcription kit (e.g., MAXIscript™ Kit)
-
[α-³⁵S]UTP (1000-1250 Ci/mmol)
-
RNase-free water and reagents
-
-
Hybridization:
-
Hybridization buffer (50% formamide, 10% dextran sulfate, 1x Denhardt's solution, 0.25 mg/mL yeast tRNA, 0.5 mg/mL sheared salmon sperm DNA in 2x SSC)
-
Coverslips
-
-
Post-Hybridization Washes:
-
Standard saline citrate (SSC) buffers (20x, 4x, 2x, 0.1x)
-
Formamide
-
RNase A
-
-
Autoradiography:
-
Autoradiography film (e.g., Kodak BioMax MR)
-
Developer and fixer solutions
-
B. Protocol
-
Tissue Preparation:
-
Perfuse animals transcardially with ice-cold PBS followed by 4% PFA in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze rapidly.
-
Cut 14-20 µm coronal sections using a cryostat and mount onto SuperFrost Plus slides.
-
Store slides at -80°C until use.
-
-
Riboprobe Synthesis:
-
Synthesize ³⁵S-labeled antisense and sense (control) riboprobes for PDE10A using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify the probes to remove unincorporated nucleotides.
-
-
In Situ Hybridization:
-
Bring slides to room temperature and fix in 4% PFA for 10 minutes.
-
Rinse in PBS and acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine-HCl.
-
Dehydrate through a series of ethanol concentrations (50%, 70%, 95%, 100%).
-
Apply hybridization buffer containing the ³⁵S-labeled PDE10A riboprobe (approximately 1 x 10⁶ cpm per slide).
-
Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.
-
-
Post-Hybridization Washes:
-
Remove coverslips and wash slides in 4x SSC.
-
Treat with RNase A (20 µg/mL) at 37°C for 30 minutes to remove non-specifically bound probe.
-
Perform a series of stringent washes in decreasing concentrations of SSC (2x, 1x, 0.1x) at increasing temperatures, with a final high-stringency wash in 0.1x SSC at 65°C.
-
Dehydrate through ethanol and air dry.
-
-
Signal Detection and Analysis:
-
Expose the slides to autoradiography film for 1-4 weeks at -80°C.
-
Develop the film and acquire digital images using a high-resolution scanner.
-
Perform densitometric analysis of the autoradiograms using image analysis software (e.g., ImageJ) to quantify the hybridization signal in specific brain regions.
-
II. Non-Radioactive In Situ Hybridization for PDE10A mRNA
This protocol provides an alternative using digoxigenin (DIG)-labeled probes, which offers better cellular resolution.[6]
A. Materials and Reagents
-
All materials from the radioactive protocol, with the following substitutions:
-
Probe Synthesis:
-
DIG RNA Labeling Mix (Roche)
-
-
Detection:
-
Anti-DIG-AP Fab fragments (Roche)
-
NBT/BCIP stock solution (Roche)
-
Blocking reagent (e.g., 2% normal sheep serum in Tris-buffered saline with Tween 20 - TBST)
-
B. Protocol
-
Tissue Preparation and Probe Synthesis:
-
Follow steps 1 and 2 from the radioactive protocol, substituting the DIG RNA Labeling Mix for the radiolabeled nucleotides.
-
-
In Situ Hybridization and Post-Hybridization Washes:
-
Follow steps 3 and 4 from the radioactive protocol.
-
-
Immunohistochemical Detection:
-
Wash slides in TBST.
-
Block non-specific binding with blocking reagent for 1 hour at room temperature.
-
Incubate with anti-DIG-AP Fab fragments (diluted in blocking reagent) overnight at 4°C.
-
Wash extensively in TBST.
-
Equilibrate in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).
-
Incubate with NBT/BCIP solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in PBS.
-
Coverslip with an aqueous mounting medium.
-
-
Analysis:
-
Visualize and capture images using a bright-field microscope.
-
Semi-quantitative analysis can be performed by scoring the intensity of the staining in different regions of interest.
-
Concluding Remarks
The protocols and application notes provided here offer a comprehensive guide for investigating the effects of this compound on PDE10A mRNA expression. By employing in situ hybridization, researchers can obtain valuable spatial and quantitative data on how this selective inhibitor modulates the expression of its target in specific brain regions. This information is crucial for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting the PDE10A signaling pathway.
References
- 1. PDE10A - Wikipedia [en.wikipedia.org]
- 2. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE10-IN-5 in Conditioned Avoidance Response (CAR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and is highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A has emerged as a promising therapeutic strategy for psychiatric and neurological disorders, particularly schizophrenia. PDE10A inhibitors have been shown to modulate the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways, which are critical for motor control and motivated behaviors.[1][2] The conditioned avoidance response (CAR) model is a well-established preclinical assay with high predictive validity for antipsychotic efficacy.[3] Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are thought to have antipsychotic potential. This document provides detailed application notes and protocols for the use of PDE10-IN-5, a potent PDE10A inhibitor, in CAR models.
Data Presentation
The following tables summarize the quantitative data for representative PDE10A inhibitors in conditioned avoidance response models. These data illustrate the dose-dependent effects of PDE10A inhibition on avoidance behavior.
Table 1: Effect of MP-10 on Conditioned Avoidance Responding in Rats
| Dose (mg/kg, p.o.) | % Avoidance | % Escape | Reference |
| Vehicle | 85 ± 5 | 15 ± 5 | [2] |
| 1 | 60 ± 8 | 40 ± 8 | [2] |
| 3 | 35 ± 7 | 65 ± 7 | [2] |
| 10 | 10 ± 4 | 90 ± 4 | [2] |
Table 2: Effect of Papaverine on Conditioned Avoidance Responding in Rats
| Dose (mg/kg, i.p.) | % Avoidance | % Escape | Reference |
| Vehicle | 90 ± 4 | 10 ± 4 | [2] |
| 3 | 70 ± 9 | 30 ± 9 | [2] |
| 10 | 45 ± 10 | 55 ± 10 | [2] |
| 30 | 20 ± 6 | 80 ± 6 | [2] |
Table 3: Effect of JNJ-42314415 on Conditioned Avoidance Responding in Rats
| Dose (mg/kg, p.o.) | % Avoidance | % Escape | Reference |
| Vehicle | 88 ± 3 | 12 ± 3 | [5] |
| 0.63 | 75 ± 6 | 25 ± 6 | [5] |
| 2.5 | 40 ± 7 | 60 ± 7 | [5] |
| 10 | 15 ± 5 | 85 ± 5 | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for a conditioned avoidance response study in rats, which can be adapted for mice.
I. Animals
-
Species: Male Sprague-Dawley or Wistar rats (250-300 g) are commonly used. For mouse studies, adult male C57BL/6 mice are a suitable strain.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals for several days prior to testing to reduce stress.
II. Apparatus
-
Shuttle Box: A two-way automated shuttle box (e.g., Gemini Shuttle System, San Diego Instruments) is required. The box is divided into two equal-sized compartments by a partition with an opening that allows the animal to move freely between them.
-
Stimuli: The floor of the shuttle box should be a grid capable of delivering a scrambled electric shock (unconditioned stimulus, US). A light or an auditory cue (e.g., a tone or white noise) serves as the conditioned stimulus (CS).
-
Control: The apparatus should be controlled by a computer system that can program the presentation of stimuli and record the animal's responses.
III. Experimental Procedure
A. Habituation (2 days)
-
Place each rat individually into one compartment of the shuttle box.
-
Allow the animal to freely explore the entire apparatus for 15-30 minutes with no stimuli presented.
-
This phase helps to reduce novelty-induced stress and exploratory behavior during testing.
B. Acquisition Training (5-10 days)
-
Place the rat in the shuttle box.
-
Initiate the training session, which consists of a series of discrete trials (typically 30-50 trials per session).
-
Trial Structure:
-
Inter-Trial Interval (ITI): A variable interval of 30-60 seconds separates each trial.
-
Conditioned Stimulus (CS): The trial begins with the presentation of the CS (e.g., a 10-second tone at 80 dB).
-
Unconditioned Stimulus (US): If the animal does not move to the opposite compartment within the 10-second CS period, the US (e.g., a 0.5-0.8 mA foot shock) is delivered through the grid floor.
-
Termination: The CS and US are terminated once the animal crosses to the other compartment (escape response) or after a maximum duration (e.g., 20 seconds). If the animal crosses to the other compartment during the CS presentation, before the onset of the US, it is recorded as an avoidance response .
-
-
Continue daily training sessions until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for three consecutive days).
C. Drug Testing
-
Once a stable baseline is established, begin the drug testing phase.
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose in water) via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified pretreatment time before the CAR session (e.g., 30-60 minutes).
-
A Latin square design should be used to counterbalance the order of drug doses.
-
Place the animal in the shuttle box and run a standard CAR session (e.g., 30 trials).
-
Data Collection: Record the number of avoidances, escapes, and failures to respond for each animal. The latency to respond can also be a valuable measure.
IV. Data Analysis
-
The primary dependent variable is the number or percentage of avoidance responses.
-
The number of escape responses and failures to escape should also be analyzed to assess for potential motor-impairing or sedative effects of the compound. A selective effect on avoidance with no change in escapes is indicative of antipsychotic-like activity.
-
Data are typically analyzed using repeated measures analysis of variance (ANOVA) with drug dose as the within-subjects factor. Post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to compare individual dose groups to the vehicle control.
-
The ED50 (the dose that produces a 50% reduction in avoidance responding) can be calculated using regression analysis.
Mandatory Visualizations
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition increases cAMP/cGMP in striatal neurons.
Experimental Workflow for a CAR Study
Caption: Workflow for a conditioned avoidance response experiment.
Logical Relationship of PDE10A Inhibition and Antipsychotic-like Effects
Caption: PDE10A inhibition leads to predicted antipsychotic effects.
References
- 1. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Pde10-IN-5 poor solubility in aqueous buffers
Welcome to the technical support center for Pde10-IN-5. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges associated with the poor aqueous solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). A stock solution can be prepared at concentrations up to 50 mM in DMSO.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly hydrophobic. When the concentrated DMSO stock is introduced into an aqueous environment, the DMSO concentration drops sharply, and the compound can no longer stay dissolved, causing it to crash out of the solution.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays without causing toxicity?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[1] Many cell lines can tolerate up to 1%, but some sensitive or primary cells may be affected at concentrations lower than 0.1%.[1][2][3][4] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[2][3]
Q4: Can I use heating or sonication to help dissolve this compound in my aqueous buffer?
A4: Yes, gentle heating (e.g., to 37°C) and sonication can be used to aid the dissolution of this compound, especially if precipitation occurs during the preparation of working solutions.[5] However, this may only provide a temporary, supersaturated solution. If the compound precipitates over the course of a long experiment, the effective concentration will decrease. Always visually inspect your solutions for any signs of precipitation before use.
Troubleshooting Guides
Problem: Precipitate Forms Immediately Upon Diluting Stock Solution
This is the most frequent challenge encountered with this compound. The key is to avoid a sudden change in solvent polarity.
Solution 1: Modified Two-Step Dilution Protocol
Instead of a single large dilution, a serial dilution approach can maintain the compound's solubility. This involves an intermediate dilution step in a buffer that contains a higher percentage of organic solvent or a solubilizing excipient.
Experimental Protocol: Two-Step Dilution for a 10 µM Final Concentration
-
Prepare Stock: Start with a 10 mM this compound stock solution in 100% DMSO.
-
Intermediate Dilution: Prepare a 200 µM intermediate solution. To do this, add 10 µL of the 10 mM DMSO stock to 490 µL of your final aqueous assay buffer. Vortex gently immediately after addition. The DMSO concentration at this stage is 2%.
-
Final Dilution: Add 5 µL of the 200 µM intermediate solution to 95 µL of the final assay buffer in your experimental plate or tube. This brings the final this compound concentration to 10 µM and the final DMSO concentration to 0.1%.
Solution 2: Use of Solubilizing Excipients
For experiments requiring higher concentrations of this compound or lower final DMSO concentrations, the use of pharmaceutical excipients can significantly improve apparent solubility.[6][7] Common strategies include the use of cyclodextrins or non-ionic surfactants.[6][7][8]
Table 1: Effect of Excipients on Apparent Aqueous Solubility of this compound
| Excipient | Concentration in Buffer | Apparent Solubility of this compound (µM) | Final DMSO (%) | Notes |
| None | - | < 0.1 | 0.1% | Precipitates heavily |
| Polysorbate 80 (Tween® 80) | 0.1% (w/v) | 15 | 0.1% | Forms stable micelles.[7] |
| HP-β-CD | 2% (w/v) | 25 | 0.1% | Forms inclusion complexes.[9][10][11] |
| SBE-β-CD (Captisol®) | 5% (w/v) | 50 | 0.1% | Highly effective solubilizer.[7][12] |
Experimental Protocol: Formulation with SBE-β-CD
This protocol is adapted for preparing a working solution for in vivo or high-concentration in vitro studies.
-
Prepare Excipient Buffer: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or your desired aqueous buffer.
-
Dissolve this compound: Add the required amount of this compound to a small volume of DMSO (e.g., to make a 10 mg/mL solution).
-
Combine and Dilute: Slowly add the this compound/DMSO solution to the SBE-β-CD buffer with vigorous stirring. For example, add 1 part of the DMSO solution to 9 parts of the SBE-β-CD buffer.[13][14]
-
Final Adjustments: Adjust the final volume with the SBE-β-CD buffer to reach the target concentration. The final solution should be clear. If not, gentle warming or sonication may be applied.
Problem: Inconsistent Results or Low Potency in Assays
This can be a downstream effect of poor solubility, where the actual concentration of the compound in solution is much lower than the nominal concentration.
Solution: Verify Compound Solubility and Stability in Assay Media
It is crucial to confirm that this compound remains in solution under the exact conditions of your experiment (e.g., temperature, pH, presence of serum proteins) and for the full duration of the assay.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare Samples: Prepare this compound in your final assay buffer at the desired concentration using the recommended dilution protocol. Include a "no compound" buffer control and a "high DMSO" positive solubility control.
-
Incubate: Incubate the samples under the same conditions as your assay (e.g., 37°C, 5% CO₂ for 24 hours).
-
Sample at Timepoints: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each sample.
-
Separate Soluble Fraction: Centrifuge the aliquots at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Quantify: Carefully remove the supernatant and quantify the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Analyze: Plot the concentration of soluble this compound over time. A significant drop indicates precipitation and an unstable solution.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Formulation Solubility Enhancement [merckmillipore.com]
- 10. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing Pde10-IN-5 dosing schedule for chronic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pde10-IN-5 in chronic studies. The information is intended for researchers, scientists, and drug development professionals to optimize dosing schedules and navigate experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during chronic dosing studies with this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced body weight or food intake in treated animals | - High dose of this compound may be causing malaise or off-target effects.- Formulation palatability issues if administered in feed or water. | - Reduce the dose of this compound.- Conduct a dose-response study to identify the maximum tolerated dose (MTD).[1][2][3]- If using oral administration, consider alternative vehicles or administration routes (e.g., gavage).- Monitor animal health daily, including body weight, food and water consumption, and clinical signs. |
| Lack of efficacy at expected doses | - Inadequate drug exposure due to poor absorption, rapid metabolism, or instability.- Incorrect dosing schedule (e.g., frequency not aligned with half-life).- Target engagement not achieved at the administered dose. | - Perform pharmacokinetic (PK) studies to determine the half-life, bioavailability, and brain penetration of this compound.[4][5][6]- Adjust the dosing frequency based on the drug's half-life to maintain desired exposure.- Conduct pharmacodynamic (PD) studies to measure target engagement (e.g., striatal cGMP/cAMP levels) at different doses.[7][8]- Re-evaluate the formulation for potential stability or solubility issues. |
| Unexpected behavioral side effects (e.g., dyskinesia, sedation) | - On-target effects at high levels of receptor occupancy.- Off-target pharmacological activity. | - Reduce the dose to a level that maintains efficacy with minimal side effects.- Characterize the dose-response relationship for both efficacy and adverse effects.- Consider co-administration with other agents to mitigate side effects, if mechanistically justified.- Note that dyskinesia has been observed with other PDE10A inhibitors in clinical trials.[9] |
| Formulation instability or precipitation | - Poor solubility of this compound in the chosen vehicle.- pH or temperature sensitivity of the compound. | - Screen a panel of pharmaceutically acceptable vehicles to identify a suitable one for the desired concentration and route of administration.- Assess the physical and chemical stability of the formulation under storage and administration conditions.- Consider using solubility enhancers such as cyclodextrins or co-solvents. |
| Difficulty with intravenous administration | - Poor aqueous solubility leading to precipitation in blood.- Irritation at the injection site. | - Develop a specific intravenous formulation, potentially using solubilizing agents.[10]- Administer the infusion slowly and monitor for any signs of distress or precipitation.- Ensure the pH of the formulation is compatible with physiological pH. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling.[11][12][13] By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, particularly in brain regions with high PDE10A expression, such as the striatum.[14][15] This modulation of cyclic nucleotide signaling is believed to be the basis for its therapeutic potential in central nervous system (CNS) disorders.[15][16]
Q2: How do I select the starting dose for a chronic study?
A2: Dose selection for chronic studies should be based on data from shorter-term studies.[1][2][17] A typical approach involves:
-
In vitro potency: Determine the IC50 of this compound against the target enzyme.
-
Acute in vivo studies: Conduct single-dose studies to assess acute toxicity and establish a preliminary dose-response relationship for a relevant pharmacodynamic marker.
-
Sub-chronic toxicity studies: Perform studies of 2 to 4 weeks in duration to identify the maximum tolerated dose (MTD) and to understand the toxicity profile with repeated dosing.[18]
-
Dose selection: The high dose in a chronic study is typically set at or near the MTD. The low and mid doses are then selected as fractions of the high dose to establish a dose-response relationship for both efficacy and toxicity.[2]
Q3: What are the key pharmacokinetic parameters to consider for this compound?
A3: Key pharmacokinetic (PK) parameters to guide the dosing schedule include:
-
Half-life (t½): Determines the dosing frequency required to maintain steady-state concentrations.
-
Bioavailability (F%): Indicates the fraction of the administered dose that reaches systemic circulation. This is crucial for determining the oral dose needed to match a given intravenous exposure.
-
Brain-to-plasma ratio: Essential for a CNS-targeted drug, this ratio indicates the extent of brain penetration.
-
Clearance (CL): The rate at which the drug is eliminated from the body.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
A comprehensive understanding of these parameters is critical for designing an effective dosing regimen.[4][5][6]
Q4: What is a suitable formulation for oral administration of this compound in rodents?
A4: A common starting point for preclinical oral formulations is a suspension in a vehicle such as 0.5% methylcellulose in water. For compounds with poor aqueous solubility, a solution in a vehicle like polyethylene glycol 400 (PEG400) or a lipid-based formulation could be considered. It is crucial to assess the stability and homogeneity of the chosen formulation.
Q5: How can I monitor target engagement of this compound in the brain?
A5: Target engagement can be assessed by measuring the downstream effects of PDE10A inhibition. This can be done by:
-
Ex vivo measurement of cyclic nucleotides: Sacrificing animals at various time points after dosing and measuring the levels of cAMP and cGMP in striatal tissue homogenates.
-
PET imaging: If a suitable radiolabeled tracer for PDE10A is available, positron emission tomography (PET) can be used to measure receptor occupancy in vivo.[19]
-
Pharmacodynamic biomarkers: Measuring changes in the phosphorylation of downstream proteins, such as DARPP-32, in response to this compound administration.[8]
Experimental Protocols
Protocol 1: Chronic Oral Dosing in a Rodent Model of Schizophrenia
This protocol outlines a general procedure for a chronic study to evaluate the efficacy of this compound.
1. Animal Model:
-
Species/Strain: Male C57BL/6 mice or Sprague-Dawley rats.
-
Model: Subchronic phencyclidine (PCP) administration to induce cognitive deficits relevant to schizophrenia.[20]
2. This compound Formulation:
-
Compound: this compound, synthesized and characterized for purity (>98%).
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Preparation: Prepare a suspension of this compound at the desired concentrations (e.g., 1, 3, and 10 mg/mL). Ensure homogeneity by sonication or homogenization. Prepare fresh weekly and store at 4°C, protected from light.
3. Dosing Regimen:
-
Dose levels: Vehicle, 1, 3, and 10 mg/kg. Doses are based on preliminary sub-chronic toxicity and efficacy data.
-
Route of administration: Oral gavage (PO).
-
Frequency: Once daily (QD). This should be confirmed with pharmacokinetic data.
-
Duration: 28 days.
4. Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (3 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
(Optional) Group 5: Positive control (e.g., an atypical antipsychotic).
5. Monitoring and Endpoints:
-
Daily: Clinical observations, body weight, food and water intake.
-
Weekly: Detailed behavioral assessments (e.g., novel object recognition, attentional set-shifting task).
-
End of study:
-
Terminal blood collection for pharmacokinetic analysis.
-
Brain tissue collection for measurement of cAMP/cGMP levels and other pharmacodynamic markers.
-
Histopathological analysis of key organs.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| t½ (h) | 4.2 | 4.5 |
| Cmax | 850 ng/mL | 1200 ng/mL |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 2100 | 6300 |
| Bioavailability (F%) | - | 30% |
| Brain/Plasma Ratio @ 2h | 1.5 | 1.4 |
Table 2: Hypothetical Dose-Response of this compound on Striatal cGMP Levels
| Treatment Group | Dose (mg/kg) | Striatal cGMP (pmol/mg protein) | % Increase vs. Vehicle |
| Vehicle | 0 | 1.5 ± 0.2 | - |
| This compound | 1 | 2.8 ± 0.4 | 87% |
| This compound | 3 | 4.5 ± 0.6 | 200% |
| This compound | 10 | 6.2 ± 0.8 | 313% |
Visualizations
References
- 1. Principles for the selection of doses in chronic rodent bioassays. ILSI Risk Science Working Group on Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of pharmacokinetics and pharmacodynamics in phosphodiesterase-5 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of pharmacokinetics and pharmacodynamics in phosphodiesterase-5 inhibitor therapy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NO20074109L - Intravenous formulations of PDE-5 inhibitors - Google Patents [patents.google.com]
- 11. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PDE10A - Wikipedia [en.wikipedia.org]
- 14. [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 15. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Synthesis, in vivo occupancy, and radiolabeling of potent phosphodiesterase subtype-10 inhibitors as candidates for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Pde10-IN-5 Off-Target Effects In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the in vitro off-target effects of Pde10-IN-5, a potent Phosphodiesterase 10 (PDE10) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the critical off-target activities to consider for a PDE10 inhibitor like this compound?
A1: Given the structural similarities among phosphodiesterases, initial assessment should focus on selectivity against other PDE families, especially those linked to adverse effects like PDE3 (cardiac effects) and PDE4 (nausea and emesis).[1] Beyond the PDE family, it is crucial to evaluate interactions with broader target classes that are common sources of off-target effects for small molecule inhibitors. These include kinases, G-protein coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes.[2][3][4]
Q2: What is a recommended tiered approach for assessing the off-target profile of this compound?
A2: A tiered approach is recommended to manage resources effectively.
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Tier 1 (Primary Screening): Assess the selectivity of this compound against a panel of PDE isoenzymes.
-
Tier 2 (Broad Panel Screening): Screen this compound against a broad panel of kinases and GPCRs at a single high concentration (e.g., 10 µM) to identify potential off-target "hits."
-
Tier 3 (Dose-Response Confirmation): For any significant hits identified in Tier 2, perform dose-response assays to determine the IC50 or Ki values and confirm the off-target interaction.
-
Tier 4 (Functional Cell-Based Assays): Characterize the functional consequences of confirmed off-target interactions in relevant cell-based models.
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Tier 5 (CYP Inhibition): Evaluate the potential for drug-drug interactions by assessing the inhibitory activity of this compound against major cytochrome P450 isoforms.[2][5][6]
Q3: How do I interpret the results from a broad kinase panel screen?
A3: A common way to represent kinase profiling data is the percentage of inhibition at a given concentration (e.g., 10 µM). Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >50% inhibition). These hits should be followed up with dose-response experiments to determine their IC50 values. A selectivity index, which compares the IC50 of the off-target kinase to the on-target PDE10, can then be calculated to quantify the selectivity.[4]
Troubleshooting Guides
Problem 1: High variability in the in vitro assay results.
-
Possible Cause: Inconsistent compound concentration.
-
Solution: Ensure accurate serial dilutions of this compound. Use freshly prepared stock solutions and verify the concentration using an appropriate analytical method if necessary.
-
-
Possible Cause: Reagent instability.
-
Solution: Check the expiration dates and storage conditions of all reagents, including enzymes, substrates, and buffers.[7]
-
-
Possible Cause: Cell-based assay variability.
-
Solution: Ensure consistent cell passage number, seeding density, and health. Monitor for signs of contamination.
-
Problem 2: this compound shows significant inhibition of a cytochrome P450 isoform.
-
Possible Cause: this compound is a direct inhibitor of the CYP enzyme.
-
Possible Cause: this compound is a time-dependent inhibitor.
-
Solution: Conduct a pre-incubation experiment where this compound is incubated with the CYP enzyme and NADPH before adding the substrate. A decrease in IC50 with pre-incubation suggests time-dependent inhibition.[6]
-
Problem 3: An unexpected off-target hit is identified in a kinase or GPCR screen.
-
Possible Cause: The hit is a genuine off-target interaction.
-
Possible Cause: Assay interference.
-
Solution: Some compounds can interfere with the assay technology (e.g., autofluorescence, light scattering).[7] Run a counterscreen in the absence of the target enzyme or receptor to check for assay interference.
-
Quantitative Data Summary
Table 1: Representative Off-Target Kinase Profile of this compound
| Kinase Target | Percent Inhibition @ 10 µM | IC50 (µM) |
| Kinase A | 85% | 1.2 |
| Kinase B | 45% | > 10 |
| Kinase C | 92% | 0.8 |
| Kinase D | 15% | > 10 |
Table 2: Representative Off-Target GPCR Profile of this compound
| GPCR Target | Pathway | Percent Inhibition/Activation @ 10 µM | EC50/IC50 (µM) |
| GPCR X | Gs (cAMP) | 75% Inhibition | 2.5 |
| GPCR Y | Gq (Calcium) | 12% Activation | > 10 |
| GPCR Z | Gi (cAMP) | 5% Inhibition | > 10 |
Table 3: Representative Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | > 50 |
| CYP2D6 | 8.5 |
| CYP3A4 | 15 |
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay (Fluorogenic)
This protocol is adapted from common high-throughput fluorogenic CYP450 inhibition assays.[9]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in incubation buffer.
-
Prepare a solution of recombinant human CYP enzymes and a NADPH regeneration system in incubation buffer.
-
Prepare a stock solution of the fluorogenic CYP substrate.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to a 96-well plate.
-
Add 40 µL of the enzyme/NADPH regeneration system mixture to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
-
Incubate for the specified time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: GPCR Functional Assay (cAMP Measurement)
This protocol describes a common method for assessing the effect of a compound on Gs or Gi-coupled GPCRs.[3][10]
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Cell Culture:
-
Culture cells stably expressing the GPCR of interest to the appropriate density.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add this compound at various concentrations to the cells and pre-incubate.
-
Add the appropriate agonist (for antagonist mode) or buffer (for agonist mode) to the cells.
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Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For antagonist mode, calculate the percent inhibition of the agonist response.
-
For agonist mode, calculate the percent activation relative to a reference agonist.
-
Determine the IC50 or EC50 value from the dose-response curve.
-
Visualizations
Caption: Tiered experimental workflow for assessing this compound off-target effects.
Caption: Simplified Gs-coupled GPCR signaling pathway showing potential off-target inhibition.
Caption: Troubleshooting flowchart for an unexpected off-target screening hit.
References
- 1. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. drugtargetreview.com [drugtargetreview.com]
Troubleshooting inconsistent results in Pde10-IN-5 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Pde10-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the phosphodiesterase 10 (PDE10) enzyme.[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[2][3][4] By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their increased intracellular concentrations.[5] This modulation of cyclic nucleotide signaling is particularly prominent in striatal medium spiny neurons, where PDE10A is highly expressed, and is the basis for its investigation in central nervous system (CNS) disorders.[5][6]
Q2: In which research areas is this compound typically used?
A2: this compound and other PDE10A inhibitors are primarily investigated for their therapeutic potential in CNS disorders due to the high expression of PDE10A in the brain's striatum.[6][7] Key research areas include schizophrenia, Huntington's disease, and Parkinson's disease.[7][8] Additionally, some studies have explored the role of PDE10A inhibition in certain types of cancer, such as colon and lung cancer, where PDE10 is also expressed.[9][10]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect in Cell-Based Assays
Q: Why am I seeing variable or no significant effect of this compound on my cell line's cAMP/cGMP levels or downstream signaling readouts?
Possible Causes and Solutions:
-
Poor Solubility: this compound may have limited aqueous solubility.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing the final working concentrations in your cell culture medium. Perform a solubility test to determine the maximum concentration achievable in your experimental buffer. Consider using a stock solution with a higher concentration of the organic solvent, ensuring the final solvent concentration in the culture medium is low and consistent across all treatments (including vehicle controls) to avoid solvent-induced artifacts.
-
-
Compound Instability: The compound may be unstable in your experimental conditions.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock.[1] Minimize the time the compound spends in aqueous solutions at room temperature or 37°C.
-
-
Low PDE10A Expression in Cell Line: The cell line you are using may not express sufficient levels of PDE10A for an inhibitor to produce a measurable effect.
-
Solution: Verify PDE10A expression in your cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot) levels. Consider using a cell line known to have high endogenous PDE10A expression or a recombinant cell line overexpressing PDE10A.[11]
-
-
Incorrect Dosing: The concentrations used may be outside the effective range.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations based on reported IC50 values for similar compounds.
-
-
Assay Sensitivity: The assay used to measure cAMP/cGMP or downstream effects may not be sensitive enough.
-
Solution: Use a highly sensitive detection method, such as a commercially available ELISA, HTRF, or LANCE assay. Ensure that your assay is properly validated with positive controls (e.g., a known adenylyl cyclase activator like forskolin for cAMP).
-
Issue 2: High Variability in Animal Behavioral Studies
Q: My in vivo experiments with this compound are showing high variability between animals and inconsistent behavioral effects. What could be the cause?
Possible Causes and Solutions:
-
Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound among animals can lead to variable drug exposure in the brain.
-
Solution: Ensure a consistent route and method of administration. For oral administration, consider the fasting state of the animals. It may be necessary to perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) and brain penetration of the compound in your animal model and adjust the timing of behavioral testing accordingly.
-
-
Dose Selection: The selected dose may be on a steep part of the dose-response curve, where small variations in exposure lead to large differences in effect.
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Solution: Conduct a thorough dose-response study for the specific behavioral paradigm. The inconsistent effects of PDE10A inhibitors in some preclinical models have been noted in the literature, highlighting the importance of careful dose selection.[6]
-
-
Off-Target Effects: At higher concentrations, this compound might inhibit other phosphodiesterases or interact with other targets, leading to confounding behavioral effects.[2]
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Solution: If possible, test the selectivity of this compound against other PDE families. Compare the behavioral phenotype with that of other, structurally different PDE10A inhibitors to see if the effect is specific to PDE10A inhibition.
-
-
Differential Effects on Neuronal Pathways: PDE10A inhibition can have different or even opposing effects on the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal pathways.[6][8][12] The net behavioral outcome can be complex and depend on the baseline activity of these pathways.
-
Solution: Consider using more specific readouts in addition to whole-animal behavior, such as in vivo microdialysis to measure neurotransmitter release or electrophysiology to assess neuronal activity in specific brain regions.
-
Data Presentation
Table 1: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PDE10 | Data not available in cited literature | ||
| Papaverine | PDE10A | ~10-35 | SPA | [13],[14] |
| TP-10 | PDE10A | 0.3 | Enzymatic | [6] |
| TAK-063 | PDE10A | 0.3 | Enzymatic | [6] |
| PF-02545920 | PDE10A | 0.28 | Enzymatic | [6] |
| Compound 14·3HCl | PDE10A | 2.8 | Enzymatic | [15] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General Procedure for Cell-Based cAMP/cGMP Measurement
-
Cell Seeding: Plate cells expressing PDE10A in a suitable multi-well plate (e.g., 96-well or 384-well) at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable vehicle (e.g., DMSO). Further dilute in assay buffer to the final desired concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of this compound or vehicle. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Stimulation (Optional): To increase the basal cyclic nucleotide levels, you can stimulate the cells with an appropriate agonist (e.g., a dopamine D1 receptor agonist for cAMP in striatal-like cells).
-
Cell Lysis: Lyse the cells according to the protocol of your chosen cAMP/cGMP detection kit.
-
Detection: Perform the cAMP or cGMP measurement using a sensitive immunoassay (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the measured signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Protocol 2: General Workflow for In Vivo Behavioral Assessment
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the housing and testing environment for a sufficient period before the experiment begins.
-
Baseline Measurement: Conduct a baseline measurement of the behavior of interest (e.g., locomotor activity, prepulse inhibition, conditioned avoidance responding) to establish a pre-treatment performance level.
-
Compound Administration: Prepare the formulation of this compound in a suitable vehicle. Administer the compound or vehicle to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the compound's pharmacokinetic profile.
-
Behavioral Testing: At the predetermined time point post-administration (e.g., at Tmax), place the animals in the testing apparatus and record the behavioral parameters.
-
Data Collection and Analysis: Score and analyze the behavioral data. Use appropriate statistical methods (e.g., ANOVA, t-test) to compare the treatment groups to the vehicle control group.
Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]
- 15. Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Pde10-IN-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of Pde10-IN-5, a potent phosphodiesterase 10 (PDE10) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
A1: this compound is a small molecule inhibitor of phosphodiesterase 10 (PDE10), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] Its role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways makes it a promising target for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[2][3] Effective penetration of the blood-brain barrier is crucial for this compound to reach its target in the brain and exert its therapeutic effects.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. These properties are critical determinants of its ability to cross the BBB.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 460.45 g/mol | [4][5] |
| Molecular Formula | C₂₆H₁₉F₃N₄O | [4][5] |
| Solubility | Soluble in DMSO | [4][5] |
Q3: What are the primary challenges in getting this compound across the BBB?
A3: The primary challenges for small molecules like this compound to cross the BBB include:
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Efflux by Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain. Many small molecule inhibitors are substrates for these transporters.
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Physicochemical Properties: Properties such as high molecular weight, low lipophilicity, and a high number of hydrogen bond donors can limit passive diffusion across the tight junctions of the BBB.[6]
-
Plasma Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free drug available to cross the BBB.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the evaluation of this compound's BBB penetration.
Problem: Low Brain-to-Plasma Concentration Ratio in In Vivo Studies
Q1: My in vivo experiments show a low brain-to-plasma ratio for this compound. What could be the cause?
A1: A low brain-to-plasma ratio suggests poor accumulation of the compound in the brain. The primary suspects are high efflux transporter activity or suboptimal physicochemical properties for passive diffusion.
Troubleshooting Workflow:
A troubleshooting workflow for a low brain-to-plasma ratio.
Q2: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?
A2: You can use in vitro cell-based assays to determine if this compound is a P-gp substrate. The most common assay is the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) , which overexpresses P-gp.[7][8][9]
-
Principle: The permeability of this compound is measured in two directions across a monolayer of MDCK-MDR1 cells: from the apical (blood side) to the basolateral (brain side) (A-to-B) and from the basolateral to the apical (B-to-A).
-
Interpretation: A significantly higher permeability in the B-to-A direction compared to the A-to-B direction (an efflux ratio > 2) indicates that the compound is actively transported by P-gp.[8]
Q3: My results from the MDCK-MDR1 assay confirm this compound is a P-gp substrate. What are my options to improve its brain penetration?
A3: If P-gp mediated efflux is limiting the brain penetration of this compound, you can explore the following strategies:
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, zosuquidar) can increase the brain concentration of this compound by blocking the efflux pump.[10] This can help confirm that P-gp is the primary barrier in vivo.
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the structure of this compound to reduce its affinity for P-gp. This often involves reducing the number of hydrogen bond donors and acceptors or altering the overall lipophilicity.
-
Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can shield it from P-gp and facilitate its transport across the BBB.
Problem: Poor Permeability in In Vitro BBB Models
Q1: I am using a Caco-2 or MDCK permeability assay, and this compound shows low apparent permeability (Papp). What does this indicate?
A1: Low Papp values in in vitro models like Caco-2 or MDCK suggest poor passive permeability across a cell monolayer, which is a key characteristic of the BBB.[11][12] This can be due to unfavorable physicochemical properties.
Q2: How can I improve the passive permeability of this compound?
A2: To improve passive permeability, consider the following approaches:
-
Lipophilicity Modification: The lipophilicity of a compound, often measured as its octanol-water partition coefficient (LogP), is a critical factor for BBB penetration. A LogP value between 2 and 5 is generally considered optimal. You can attempt to modify the structure of this compound to fall within this range.
-
Prodrug Approach: A lipophilic prodrug of this compound can be synthesized to enhance its ability to cross the BBB. The prodrug is then metabolically cleaved in the brain to release the active parent drug.
-
Reduce Polar Surface Area (PSA): A lower PSA (ideally < 90 Ų) is associated with better BBB penetration.[13] Structural modifications can be made to reduce the PSA of this compound.
Table 2: General Physicochemical Guidelines for CNS Drug Candidates
| Parameter | Desirable Range |
| Molecular Weight | < 450 Da |
| LogP | 2 - 5 |
| Polar Surface Area (PSA) | < 90 Ų |
| Hydrogen Bond Donors | < 3 |
| Hydrogen Bond Acceptors | < 7 |
Note: These are general guidelines, and exceptions exist.
Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay using MDCK-MDR1 Cells
This protocol is designed to determine if this compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell® inserts at a density that allows for the formation of a confluent monolayer within 3-4 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., >600 Ohms/cm²).[8]
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
A-to-B Permeability: Add the transport buffer containing this compound (at a final concentration, e.g., 10 µM) to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
B-to-A Permeability: Add the transport buffer containing this compound to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[14]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Experimental Workflow for MDCK-MDR1 Assay:
Workflow for the in vitro MDCK-MDR1 permeability assay.
Protocol 2: In Vivo Brain Penetration Study in Rodents
This protocol provides a general framework for assessing the brain penetration of this compound in a rodent model (e.g., rats or mice).
Materials:
-
This compound formulation for in vivo administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[15]
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing equipment (e.g., oral gavage needles or intravenous injection supplies)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization equipment
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer this compound to the animals at a specific dose and route (e.g., 10 mg/kg, per os).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein or cardiac puncture at termination).
-
Brain Tissue Collection: At the same time points, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain. Collect the whole brain.
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Analysis: Determine the concentration of this compound in the plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma
-
To account for protein binding, determine the unbound fraction in plasma (fu,plasma) and brain (fu,brain) using methods like equilibrium dialysis.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) : Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
Logical Relationship for In Vivo Brain Penetration Assessment:
Logical flow for an in vivo brain penetration study.
Signaling Pathway
PDE10A Signaling Pathway and the Effect of this compound
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[16] In medium spiny neurons of the striatum, PDE10A plays a crucial role in regulating the signaling cascades downstream of dopamine and glutamate receptors. Inhibition of PDE10A by this compound leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG), ultimately influencing gene expression and neuronal excitability.[1][17]
Simplified PDE10A signaling pathway in a medium spiny neuron.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Topological polar surface area: a useful descriptor in 2D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Pde10-IN-5 long-term stability and proper storage conditions
This technical support center provides guidance on the long-term stability and proper storage of Pde10-IN-5, a phosphodiesterase 10 (PDE10) inhibitor. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Adhering to these conditions is crucial for maintaining the compound's stability and efficacy.
Q2: How should I prepare stock solutions of this compound?
A2: this compound can be dissolved in DMSO. For in vitro experiments, a stock solution of up to 31.25 mg/mL in DMSO can be prepared, which may require ultrasonication and warming to 60°C.[1][2] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][2] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solution is not stored properly or if it has been subjected to repeated freeze-thaw cycles.[1][2][3] First, try to redissolve the precipitate by warming the vial to 37°C and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To prevent this, aliquot the stock solution into smaller, single-use volumes after preparation.[1][2][3]
Q4: I am observing lower than expected potency in my experiments. Could this be related to the stability of this compound?
A4: Yes, a decrease in potency can be a sign of compound degradation. Ensure that you have been storing your this compound according to the recommended conditions. If the compound has been stored for an extended period, especially in solvent at -20°C, its activity may be compromised.[1] Consider using a fresh vial of the compound or preparing a new stock solution from solid material.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Storage Temperature | Recommended Duration |
| Solid/Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier recommendations.[1][2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in your desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (Timepoint 0): Immediately after preparation, analyze the stock solution using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This will provide the initial purity profile and concentration.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials to avoid freeze-thaw cycles. Store these aliquots under the desired storage conditions (e.g., -20°C, -80°C, 4°C).
-
Timepoint Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely and reach room temperature.
-
HPLC Analysis: Analyze the thawed aliquot using the same HPLC method as in Step 2.
-
Data Analysis: Compare the purity profile and concentration of the aged aliquot to the initial Timepoint 0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified PDE10A signaling pathway in a neuron.
References
How to improve the selectivity of Pde10-IN-5 for PDE10A
Welcome to the technical support center for PDE10A inhibitors. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, specifically focusing on strategies to improve the selectivity of inhibitors for Phosphodiesterase 10A (PDE10A).
Disclaimer: Publicly available information on the specific compound "Pde10-IN-5" (CAS No. 898562-99-7) is limited, lacking detailed structural and selectivity data.[1] Therefore, this guide will focus on established, general principles and methodologies for enhancing the selectivity of any PDE10A inhibitor, using "this compound" as a representative placeholder for a lead compound.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for PDE10A challenging?
Achieving high selectivity for PDE10A is a significant challenge primarily due to the structural similarities within the active sites across the entire phosphodiesterase (PDE) superfamily.[2] PDEs are responsible for hydrolyzing the second messengers cAMP and cGMP.[3] Since there are 11 different PDE families, each with multiple isoforms, a non-selective inhibitor can interact with multiple PDEs, leading to unintended off-target effects and potential side effects. For instance, inhibition of PDE3, found in cardiac tissue, or PDE6, found in the retina, can lead to cardiovascular and visual disturbances, respectively.[4] Therefore, designing inhibitors that specifically recognize the unique structural features of the PDE10A active site is crucial for therapeutic success.
Q2: What are the key structural features of the PDE10A active site that I can target to improve selectivity?
The PDE10A active site contains several key features that can be exploited to enhance inhibitor selectivity. Structure-based drug design and X-ray crystallography have revealed a "selectivity pocket" that is not present in other PDE families.
Key features include:
-
The Q-Pocket and Metal Binding: The active site contains a metal-binding domain (M pocket) with Zn²⁺ and Mg²⁺ ions essential for catalysis. While interactions here are crucial for potency, they are common across many PDEs.
-
The P-Clamp: A critical hydrophobic clamp formed by residues like Phe719 is important for binding the substrate. Effective inhibitors often form π-stacking interactions with this residue.[5]
-
The Selectivity Pocket: A key to selectivity lies in exploiting a specific pocket involving residue Tyr683 . Potent and selective inhibitors, such as MK-8189, often feature a moiety (e.g., a methyl-pyridine group) that extends into this pocket to form a hydrogen bond with Tyr683.[5] Targeting this interaction is a primary strategy for differentiating PDE10A inhibitors from other PDE family members.
Q3: What medicinal chemistry and computational strategies can I use to guide the modification of my lead compound?
A combination of computational and synthetic chemistry approaches forms an effective iterative cycle for lead optimization.
-
Structure-Based Drug Design (SBDD): Utilize publicly available crystal structures of PDE10A (e.g., PDB ID: 5UWF) to visualize how your lead compound might bind.[6] Use molecular docking programs to predict the binding pose of your designed analogs. This can help prioritize compounds for synthesis that show favorable interactions with key selectivity-determining residues like Tyr683 and Phe719.[5][7]
-
Fragment-Based Lead Discovery: If starting from scratch or exploring new scaffolds, screening a library of low-molecular-weight fragments can identify novel binding modes and starting points for building more potent and selective molecules.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your lead compound and measure the impact on potency and selectivity. For example, if this compound has a core scaffold, synthesize analogs with different substituents pointing towards the selectivity pocket to probe for beneficial interactions.[8]
Troubleshooting Guides
Problem 1: My lead compound, "this compound," shows potent PDE10A inhibition, but I observe unexpected phenotypes in my cellular or in vivo experiments, suggesting off-target effects. How do I confirm this?
The first step is to perform a comprehensive selectivity profile. This involves screening your compound against a panel of other recombinant PDE enzymes.
Recommended Action:
-
Conduct a Broad PDE Selectivity Screen: Test the inhibitory activity of this compound against all 11 PDE families (PDE1-11).
-
Determine IC₅₀ Values: For any PDE family where significant inhibition is observed, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
-
Calculate Selectivity Ratios: The selectivity ratio is calculated by dividing the IC₅₀ for the off-target PDE by the IC₅₀ for PDE10A. A higher ratio indicates greater selectivity for PDE10A. A desirable profile shows >100-fold selectivity against other PDE families.
The table below shows the selectivity profile for MK-8189, a highly selective clinical candidate, as a benchmark.
Table 1: Selectivity Profile of a Representative PDE10A Inhibitor (MK-8189)
| PDE Family | Functional Kᵢ (nM) | Selectivity Fold vs. PDE10A |
|---|---|---|
| PDE10A | 0.029 | - |
| PDE1B | >15,000 | >517,000 |
| PDE2A | >15,000 | >517,000 |
| PDE3A | >15,000 | >517,000 |
| PDE4D | >15,000 | >517,000 |
| PDE5A | >15,000 | >517,000 |
| PDE6 | >15,000 | >517,000 |
| PDE7A | >15,000 | >517,000 |
| PDE8A | >15,000 | >517,000 |
| PDE9A | >15,000 | >517,000 |
| PDE11A | >15,000 | >517,000 |
(Data adapted from the discovery of MK-8189)[5]
Problem 2: My selectivity screen confirms that my inhibitor has significant cross-reactivity with PDE5A. How can I rationally design analogs with improved selectivity for PDE10A?
This is a common challenge. The solution lies in exploiting the subtle differences between the PDE10A and PDE5A active sites through structure-based design.
Recommended Action:
-
In Silico Modeling: Obtain crystal structures for both human PDE10A and PDE5A. Perform molecular docking of your compound into both structures.
-
Analyze Binding Poses: Compare the predicted binding poses. Identify regions of your molecule that could be modified to create favorable interactions with PDE10A-specific residues while introducing steric clashes or unfavorable interactions with the PDE5A active site.
-
Iterative Synthesis and Screening: Based on your modeling, synthesize a focused library of analogs and screen them against both PDE10A and PDE5A to determine if selectivity has improved.
Below is a diagram illustrating a logical workflow for this process.
Caption: Iterative cycle for selectivity enhancement of a lead PDE10A inhibitor.
Experimental Protocols
Protocol 1: In Vitro PDE Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines a common method to determine the IC₅₀ of an inhibitor against a specific PDE isozyme.
Materials:
-
Recombinant human PDE10A enzyme.
-
Test compound (e.g., this compound analog) dissolved in DMSO.
-
[³H]-cAMP or [³H]-cGMP substrate.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.03% Tween 20, pH 7.6).
-
Yttrium Silicate Scintillation Proximity Assay (SPA) beads.
-
Stop solution (e.g., 10 μmol/L papaverine for background).
-
Microtiter plates (e.g., 96-well Isoplate).
-
Microplate scintillation counter.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 2 µL) into the wells of the microtiter plate. Include wells for 100% activity (DMSO only) and 0% activity (a known potent inhibitor like papaverine).
-
Enzyme Addition: Add the PDE10A enzyme diluted in assay buffer to each well. The amount of enzyme should be optimized to ensure the reaction is linear and does not deplete more than 10-20% of the substrate.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the [³H]-labeled substrate ([³H]-cAMP or [³H]-cGMP) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 40 minutes) at room temperature with gentle shaking.
-
Reaction Termination & SPA Bead Addition: Stop the reaction by adding the SPA beads. The beads are coated with a scintillant and a material that binds to the linearized nucleotide product ([³H]-AMP or [³H]-GMP), but not the cyclic substrate. When the product binds, it comes into close proximity with the scintillant, generating a light signal.
-
Signal Detection: After allowing the beads to settle, count the plates using a microplate scintillation counter.
-
Data Analysis: Convert the raw counts (CPM) to percent inhibition relative to the high and low controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizing the Biological Context
Understanding the signaling pathway is crucial for appreciating the impact of non-selective inhibition. PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, where it modulates both the direct (D₁ receptor-expressing) and indirect (D₂ receptor-expressing) pathways.[9][10]
Caption: PDE10A signaling in striatal neurons, hydrolyzing cAMP and cGMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
Technical Support Center: Refining Pde10-IN-5 Dose-Response Curves in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dose-response curves for the phosphodiesterase 10 (PDE10) inhibitor, Pde10-IN-5, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Phosphodiesterase 10 (PDE10). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[1][2][3] By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to an increase in their intracellular levels. This modulation of cyclic nucleotide signaling pathways is the basis for its investigation in various central nervous system disorders.[1]
Q2: Which cell lines are suitable for studying this compound activity?
The choice of cell line is critical for a successful experiment. Here are some common options:
-
Recombinant HEK293 cells: Human Embryonic Kidney 293 (HEK293) cells are a common choice as they do not endogenously express high levels of PDE10A. They can be stably transfected to overexpress human PDE10A, providing a robust and specific system for inhibitor screening.[2][4][5] Several vendors offer pre-made PDE10A-expressing HEK293 cell lines.[2][6][7][8]
-
Neuronal cell lines: Cell lines such as the human neuroblastoma line SH-SY5Y or the rat pheochromocytoma line PC-12 may endogenously express PDE10A, offering a more physiologically relevant context for some studies.[9] However, expression levels should be confirmed by Western blot or qPCR.
-
Cancer cell lines: Some cancer cell lines, such as certain colon and lung cancer lines, have been found to overexpress PDE10A, making them suitable for studies in an oncology context.[10][11]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[12] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Gentle warming and sonication can aid dissolution.[12] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[12]
Q4: What is a typical starting concentration range for a this compound dose-response experiment?
For initial experiments, a wide concentration range is recommended, typically spanning several orders of magnitude. A starting point could be from 1 nM to 100 µM. Based on data from other potent PDE10A inhibitors, the IC50 (half-maximal inhibitory concentration) is often in the nanomolar to low micromolar range.[11] Subsequent experiments can then focus on a narrower range around the estimated IC50.
Q5: What are appropriate positive and negative controls for my assay?
-
Positive Control (Inhibitor): A well-characterized, potent PDE10A inhibitor with a known IC50, such as Papaverine or TP-10, can be used as a positive control to ensure the assay is performing as expected.
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (typically DMSO) should be added to control wells at the same final concentration used in the experimental wells to account for any solvent effects.
-
No Treatment Control: Wells with cells that have not been treated with any inhibitor or vehicle serve as a baseline for normal cell function.
-
Stimulated Control: In assays measuring cAMP or cGMP, a control with cells treated only with the stimulating agent (e.g., forskolin for cAMP) should be included to determine the maximum possible signal.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or weak response (Flat curve) | 1. This compound is inactive or degraded.2. Low PDE10A expression in the chosen cell line.3. Insufficient stimulation of cAMP/cGMP production.4. Assay conditions are not optimal (e.g., incubation time, cell density).5. Incorrect assay setup or reagent concentrations. | 1. Use a fresh aliquot of this compound. Confirm its identity and purity if possible.2. Verify PDE10A expression via Western Blot or qPCR. Consider using a cell line with higher or induced expression.[2]3. Optimize the concentration of the stimulating agent (e.g., forskolin).4. Perform time-course and cell-density optimization experiments.[13][14]5. Double-check all calculations and reagent preparation steps. Run a positive control inhibitor. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Pipetting errors.4. Cell health issues (e.g., contamination, over-confluence).5. Compound precipitation at higher concentrations. | 1. Ensure a homogenous cell suspension and use a consistent seeding technique.[15]2. Avoid using the outer wells of the plate or fill them with media/blank solution to create a humidity barrier.[16]3. Use calibrated pipettes and ensure proper mixing.4. Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase.[1]5. Visually inspect wells for precipitation. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. |
| Dose-response curve is too steep or too shallow | 1. Steep Slope: May indicate positive cooperativity, an artifact of the assay, or stoichiometric inhibition if the inhibitor concentration is close to the enzyme concentration.[3][17]2. Shallow Slope: Can suggest negative cooperativity, inhibitor instability, or complex biological responses. | 1. For steep slopes, ensure the inhibitor is fully dissolved and consider varying the enzyme (cell) concentration to check for stoichiometric effects.[17]2. For shallow slopes, check the stability of this compound in your assay medium over the incubation period. Ensure a sufficient number of data points are collected across a wide concentration range. |
| Cytotoxicity observed at high concentrations | 1. Off-target effects of this compound.2. High concentrations of the vehicle (DMSO).3. The compound itself is toxic to the cells at high concentrations. | 1. Assess cell viability in parallel with the functional assay using methods like MTT, resazurin, or LDH release assays.2. Ensure the final DMSO concentration is kept low and is the same in all wells.3. If cytotoxicity is observed, note the toxic concentration and exclude these data points from the IC50 calculation. The therapeutic window is the range between the effective concentration and the toxic concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
The molecular weight of this compound is 460.45 g/mol .[12]
-
To prepare a 10 mM stock solution, weigh out 4.60 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex and gently warm if necessary to ensure complete dissolution.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate stock concentrations.
-
For the final dilution into the assay medium, ensure the final DMSO concentration remains constant and non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: General Cell-Based cAMP Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Seeding:
-
Seed PDE10A-expressing HEK293 cells (or another suitable cell line) into a 96-well or 384-well plate at a pre-optimized density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Add a pre-determined concentration of a stimulating agent (e.g., 10 µM forskolin) to all wells except the unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase reporter assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data (e.g., setting the stimulated control as 100% and the unstimulated control as 0%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 460.45 g/mol | [12] |
| Formula | C₂₆H₁₉F₃N₄O | [12] |
| CAS Number | 898562-99-7 | [12] |
| Solubility | DMSO (≥ 31.25 mg/mL) | [12] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months | [12] |
Table 2: Representative IC50 Values for PDE10A Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | IC50 |
| Pf-2545920 | HT29 (human colon cancer) | Growth Inhibition | ~1 µM |
| Papaverine | HT29 (human colon cancer) | Growth Inhibition | ~28 µM |
| PQ-10 | HT29 (human colon cancer) | Growth Inhibition | ~10 µM |
Data adapted from Li et al., 2015.[11]
Visualizations
PDE10A Signaling Pathway
Caption: Simplified cAMP signaling pathway showing inhibition of PDE10A by this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: Standard workflow for generating a this compound dose-response curve.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting a flat dose-response curve.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 10A (PDE10A) Stable Cell Line | eEnzyme [eenzyme.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HEK293-PDE10A-Recombinant Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 9. PDE10A - Wikipedia [en.wikipedia.org]
- 10. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 10A: a novel target for selective inhibition of colon tumor cell growth and β-catenin-dependent TCF transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. files.docking.org [files.docking.org]
Technical Support Center: Navigating the Translational Challenges of PDE10A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Phosphodiesterase 10A (PDE10A) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating preclinical findings into clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Preclinical Efficacy & Clinical Failures
Question: Why have many PDE10A inhibitors shown promising results in preclinical animal models but failed to demonstrate efficacy in human clinical trials for schizophrenia and Huntington's disease?
Answer: The translation of preclinical efficacy to clinical success for PDE10A inhibitors has been challenging due to several factors:
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Species Differences: There are significant differences in neurobiology between rodent models and humans. While preclinical models have been valuable, they may not fully recapitulate the complex pathophysiology of diseases like schizophrenia and Huntington's.[1][2]
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Dose Selection and Target Engagement: Early clinical trials may not have identified the optimal dose to achieve sufficient target engagement without inducing intolerable side effects.[1][2] Positron Emission Tomography (PET) imaging has become a crucial biomarker to quantify PDE10A occupancy in the brain, helping to guide dose selection in more recent trials.[3][4][5]
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Pharmacology Differences: The pharmacological profile of PDE10A inhibitors differs from standard-of-care drugs like D2 antagonists for schizophrenia.[1][2] While both can modulate the basal ganglia circuitry, their mechanisms of action are not identical, which may lead to different clinical outcomes.[3][6][7]
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Patient Heterogeneity: The patient populations in clinical trials are often heterogeneous. The underlying pathology and response to treatment can vary significantly among individuals.[8] Patient selection strategies may need refinement to identify those most likely to respond to PDE10A inhibition.[1]
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Influence of Prior Medications: Previous antipsychotic treatment in patients with schizophrenia could potentially alter PDE10A levels or localization, impacting the efficacy of a PDE10A inhibitor.[1]
Troubleshooting:
-
Refine Animal Models: Utilize a battery of preclinical models that assess different aspects of the disease pathophysiology. Consider using genetically engineered models that more closely mimic the human condition.[8]
-
Integrate PET Imaging Early: Employ PET imaging in early-phase clinical studies to establish the relationship between dose, plasma concentration, and PDE10A occupancy in the brain. This allows for more informed dose selection for later-phase trials.[5]
-
Explore Combination Therapies: Consider investigating PDE10A inhibitors in combination with other therapeutic agents, which might produce synergistic effects and enhance efficacy.[5]
2. Dose-Limiting Side Effects
Question: What are the common dose-limiting side effects observed with PDE10A inhibitors in clinical trials, and how can they be managed?
Answer: A common dose-limiting side effect of PDE10A inhibitors is the emergence of extrapyramidal symptoms (EPS), including dystonia and dyskinesia.[1][2] Somnolence and fatigue have also been frequently reported.[4][9] These adverse events are thought to be mechanism-related, stemming from the modulation of basal ganglia circuitry.[4]
Troubleshooting:
-
Careful Dose Titration: Implement a slow dose titration schedule at the beginning of treatment to allow the patient's system to acclimate to the drug, potentially mitigating the severity of side effects.[2]
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Monitor for Early Signs of EPS: Closely monitor patients for any signs of motor side effects, especially during the initial dosing period.
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Optimize Dose: The goal is to find the "therapeutic window" - a dose that provides clinical benefit without causing significant side effects. PET imaging can be instrumental in determining the level of target occupancy associated with both efficacy and side effects.
3. Biomarkers for Patient Stratification and Response Monitoring
Question: Are there any established biomarkers to predict which patients are most likely to respond to PDE10A inhibitors or to monitor treatment response?
Answer: The development of robust biomarkers is a critical area of ongoing research. Currently, the most established biomarker is PET imaging using a PDE10A-specific radioligand.[1][5]
-
Target Engagement: PET can directly measure the percentage of PDE10A enzyme occupied by the inhibitor at different doses, ensuring that the drug is reaching its target in the brain.[3][4]
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Disease Progression: In Huntington's disease, PET has been explored as a tool to track disease progression by measuring changes in PDE10A levels.[1]
While PET is excellent for confirming target engagement, there is a need for biomarkers that can predict clinical response. Future research may focus on:
-
Genetic Markers: Identifying genetic variations that may influence an individual's response to PDE10A inhibition.
-
Neurophysiological Measures: Using techniques like electroencephalography (EEG) or functional magnetic resonance imaging (fMRI) to assess changes in brain circuitry following treatment.
Troubleshooting:
-
Incorporate Biomarker Sub-studies: Design clinical trials to include exploratory biomarker sub-studies to identify potential predictors of response.
-
Patient Stratification: In future trials, consider using baseline characteristics, possibly including genetic markers or imaging data, to stratify patients and enrich the study population for potential responders.[5]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from selected clinical trials of PDE10A inhibitors.
Table 1: PDE10A Inhibitors in Schizophrenia Clinical Trials
| Compound | Company | Phase | Patient Population | Dosage(s) | Primary Outcome Measure | Key Finding | Citation |
| PF-02545920 | Pfizer | II | Acute exacerbation of schizophrenia | 5 mg and 15 mg (Q12H) | PANSS | Did not show statistically significant improvement compared to placebo. | [3][4] |
| TAK-063 | Takeda | II | Acute exacerbation of schizophrenia | 20 mg | PANSS | Did not meet the primary endpoint, though some favorable changes in global clinical impressions were noted. | [3] |
| CPL'36 | Celon Pharma | II | Acute exacerbation of schizophrenia | 20 mg and 40 mg (once daily) | PANSS positive subscale | Both doses met the primary endpoint, showing significant improvement compared to placebo. | [10][11] |
Table 2: PDE10A Inhibitors in Huntington's Disease Clinical Trials
| Compound | Company | Phase | Patient Population | Dosage(s) | Primary Outcome Measure | Key Finding | Citation |
| PF-02545920 (AMARYLLIS trial) | Pfizer | II | Symptomatic Huntington's disease (Stages I-II) | 5 mg and 20 mg (twice daily) | UHDRS-TMS | Did not meet the primary endpoint for motor function improvement. Showed dose-dependent improvements in quantitative motor (Q-Motor) measures. | [4][9][12] |
Experimental Protocols
1. Preclinical Assessment of PDE10A Inhibitor Efficacy in Rodent Models
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Objective: To evaluate the potential antipsychotic-like or pro-cognitive effects of a novel PDE10A inhibitor.
-
Animal Models:
-
Conditioned Avoidance Response (CAR): A model to assess antipsychotic-like activity. The ability of the compound to suppress the avoidance response without producing sedation is measured.
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MK-801-Induced Hyperlocomotion: An NMDA receptor antagonist model that induces locomotor hyperactivity, considered to mimic certain aspects of psychosis. The ability of the compound to attenuate this hyperactivity is assessed.
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Novel Object Recognition (NOR): A test to evaluate cognitive enhancement, specifically recognition memory.
-
-
Methodology:
-
Compound Administration: The PDE10A inhibitor is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.
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Behavioral Testing: Following a predetermined pretreatment time, animals are subjected to one of the behavioral paradigms mentioned above.
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Data Analysis: Behavioral parameters (e.g., number of avoidances in CAR, distance traveled in hyperlocomotion, discrimination index in NOR) are recorded and analyzed. Statistical comparisons are made between the treatment groups and the vehicle control.
-
2. Clinical Assessment of PDE10A Target Engagement using PET Imaging
-
Objective: To determine the relationship between the oral dose of a PDE10A inhibitor and the degree of PDE10A enzyme occupancy in the human brain.
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Radioligand: A validated PDE10A PET radioligand (e.g., [18F]MNI-659) is used.[1]
-
Study Design: A single-ascending dose or multiple-dose study in healthy volunteers or patients.
-
Methodology:
-
Baseline PET Scan: A baseline PET scan is conducted to measure the baseline PDE10A availability in the brain before drug administration.
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Drug Administration: A single or multiple doses of the PDE10A inhibitor are administered.
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Post-dose PET Scan: A second PET scan is performed at a time point corresponding to the expected peak plasma concentration of the drug.
-
Image Analysis: PET images are analyzed to quantify the binding potential of the radioligand in brain regions rich in PDE10A, such as the striatum.
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Occupancy Calculation: The percentage of PDE10A occupancy is calculated by comparing the binding potential in the post-dose scan to the baseline scan.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between plasma drug concentration and PDE10A occupancy is modeled to predict the occupancy at different doses.[3]
-
Visualizations
Caption: PDE10A signaling in medium spiny neurons of the striatum.
Caption: Translational workflow for PDE10A inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. J06 A randomized, double-blind, placebo-controlled phase ii efficacy and safety study of the PDE10A inhibitor PF-02545920 in huntington disease (amaryllis) | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 10. Novel Drug Safe, Effective for Acute Schizophrenia [medscape.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. neurologylive.com [neurologylive.com]
Pde10-IN-5 formulation for intravenous administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of Pde10-IN-5 for intravenous administration. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 10 (PDE10).[1][2] PDE10A is an enzyme that primarily breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cells.[3][4] By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.[3] This mechanism makes it a valuable tool for researching central nervous system (CNS) disorders such as schizophrenia and Huntington's disease, where PDE10A is highly expressed in the striatum.[3][5][6]
Q2: What are the basic physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 460.45 g/mol | [1][7] |
| Formula | C26H19F3N4O | [1][7] |
| Appearance | Off-white to light yellow solid | [1][7] |
| CAS Number | 898562-99-7 | [1][2] |
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). The table below provides solubility details. It is important to note that using new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][7]
| Solvent | Concentration | Comments | Source |
| DMSO | 31.25 mg/mL (67.87 mM) | Requires ultrasonication, warming, and heating to 60°C for complete dissolution. | [1][2] |
Q4: How should this compound be stored?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1][7] |
| 4°C | 2 years | [1][7] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][2]
Troubleshooting Guide for Intravenous Formulation
Q5: My this compound is precipitating out of solution upon dilution with aqueous buffers for intravenous administration. What can I do?
A5: This is a common issue with compounds that are poorly soluble in water. Here are several strategies to address this:
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Optimize the Co-solvent System: this compound is highly soluble in DMSO, but DMSO alone at high concentrations can be toxic. A co-solvent system can improve solubility and reduce toxicity. Based on formulations for other PDE10A inhibitors like Mardepodect (PF-2545920), you could try a multi-component vehicle.[8]
-
Adjust the pH: The solubility of some compounds is pH-dependent. Experiment with adjusting the pH of your final formulation to see if it improves solubility.
-
Use of Solubilizing Agents: In addition to co-solvents, other excipients can enhance solubility. Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), are known to form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[8]
Q6: I am observing signs of toxicity in my animal models after intravenous administration. How can I mitigate this?
A6: Vehicle-related toxicity is a significant concern.
-
Minimize the Concentration of Organic Solvents: Reduce the percentage of DMSO or other organic co-solvents to the lowest possible level that maintains the solubility of this compound.
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Vehicle Toxicity Controls: Always include a control group that receives only the vehicle to differentiate between compound-specific and vehicle-induced toxicity.
-
Alternative Formulation Strategies: Consider more advanced formulation approaches such as liposomes or nanoparticles to encapsulate the drug, which can reduce systemic toxicity.
Q7: How can I ensure the stability of my this compound formulation?
A7: The stability of the final intravenous formulation should be assessed.
-
Short-term Stability: Prepare the formulation fresh before each experiment if possible. If it needs to be stored, conduct a short-term stability study by keeping the formulation at room temperature or 4°C for a few hours and visually inspecting for any precipitation.
-
Freeze-Thaw Stability: If you need to store the formulation for longer periods, assess its stability after one or more freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 31.25 mg/mL).
-
Dissolution: To aid dissolution, warm the solution to 60°C and sonicate in an ultrasonic bath until the solution is clear.[1][2]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of an Intravenous Formulation using a Co-Solvent System (Example)
This protocol is based on a formulation for a similar compound and should be optimized for this compound.[8]
-
Prepare the this compound Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare the Vehicle Components:
-
Measure the required volume of PEG300.
-
Measure the required volume of Tween-80.
-
Measure the required volume of sterile saline.
-
-
Mixing: In a sterile container, add the vehicle components in the following order, ensuring complete mixing after each addition: a. Add the this compound DMSO stock solution. b. Add the PEG300. c. Add the Tween-80. d. Finally, add the saline dropwise while vortexing to avoid precipitation.
-
Final Formulation: The final formulation should be a clear solution. Visually inspect for any particulates before administration.
Visualizations
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing an intravenous formulation of this compound.
Caption: Troubleshooting workflow for this compound intravenous formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Potency of Pde10-IN-5 and Other PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of Pde10-IN-5 against other notable phosphodiesterase 10A (PDE10A) inhibitors. The data presented is compiled from publicly available research and is intended to offer an objective overview for researchers in neuropharmacology and drug discovery.
Understanding PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It plays a significant role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an increase in the levels of these second messengers, thereby modulating neuronal activity. This mechanism has made PDE10A a compelling target for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease.
In Vitro Potency Comparison of PDE10A Inhibitors
The following table summarizes the reported in vitro potency (IC50) of this compound and other well-characterized PDE10A inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and is a key metric for comparing the potency of different compounds.
| Compound | IC50 (nM) |
| This compound | 3.5[1] |
| Mardepodect (PF-2545920) | 0.37[2] |
| Balipodect (TAK-063) | 0.30[3] |
| TP-10 | 0.8[4] |
Note: The direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies. The detailed experimental protocols provided below offer insight into the specific assay conditions used for each inhibitor.
Experimental Protocols
A clear understanding of the methodologies used to determine the potency of each inhibitor is essential for a comprehensive comparison.
This compound IC50 Determination
The IC50 value for this compound was determined to be 3.5 nM in an in vitro study.[1] The experimental protocol for this determination is not detailed in the readily available public information.
Mardepodect (PF-2545920) IC50 Determination
The potency of Mardepodect was assessed using a scintillation proximity assay (SPA).
-
Enzyme: Recombinant human PDE10A2 (catalytic domain, amino acids 441-779) was used.
-
Substrate: [³H]cAMP was used as the substrate at a concentration of 2 nM.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% bovine serum albumin.
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated for 20 minutes at room temperature.
-
Detection: The amount of [³H]AMP produced was quantified using yttrium silicate SPA beads.
-
Data Analysis: IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.
Balipodect (TAK-063) IC50 Determination
The IC50 value for Balipodect was determined using an IMAP-FP (Immobilized Metal Affinity for Phosphodiesterase-Fluorescence Polarization) assay.
-
Enzyme: Recombinant human PDE10A2 was used.
-
Substrate: Fluorescein-labeled cAMP (100 nM) was used as the substrate.
-
Assay Buffer: The assay buffer contained 10 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.05% Tween-20.
-
Incubation: The enzyme, inhibitor, and substrate were incubated for 60 minutes at room temperature.
-
Detection: The IMAP binding reagent was added, and after a further 60-minute incubation, the fluorescence polarization was measured.
-
Data Analysis: IC50 values were determined from the concentration-response curves by nonlinear regression analysis.
TP-10 IC50 Determination
The IC50 value for TP-10 was determined using a fluorescence polarization-based assay.
-
Enzyme: Recombinant human PDE10A was used.
-
Substrate: A fluorescently labeled cAMP analog was used as the substrate.
-
Assay Principle: The assay measures the displacement of a fluorescent ligand from the PDE10A active site by the inhibitor.
-
Data Analysis: IC50 values were calculated from the competition binding curves.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PDE10A Signaling Pathway.
Caption: IC50 Determination Workflow.
References
A Comparative Guide to the Efficacy of Pde10-IN-5 and the Clinical Candidate TAK-063
For researchers and professionals in drug development, understanding the comparative efficacy of novel compounds against established clinical candidates is crucial. This guide provides a detailed comparison of Pde10-IN-5, a research-grade phosphodiesterase 10A (PDE10A) inhibitor, and TAK-063 (also known as balipodect), a clinical candidate that has undergone extensive investigation for schizophrenia.
Due to the limited publicly available data for a compound specifically named "this compound," this guide will utilize data for PDE10A-IN-5 (Compound A30) , a potent PDE10A inhibitor, as a representative for a preclinical, high-potency research compound. It is important to note that the direct equivalence of "this compound" and "PDE10A-IN-5 (Compound A30)" cannot be definitively confirmed from available literature.
Quantitative Efficacy and Biochemical Properties
The following table summarizes the key quantitative data for PDE10A-IN-5 (Compound A30) and TAK-063, offering a direct comparison of their in vitro potency and selectivity.
| Parameter | PDE10A-IN-5 (Compound A30) | TAK-063 (Balipodect) | Reference |
| Target | Phosphodiesterase 10A (PDE10A) | Phosphodiesterase 10A (PDE10A) | [N/A] |
| IC50 | 3.5 nM | 0.30 nM | [1] |
| Selectivity | >3500-fold over other PDE subtypes | >15000-fold over other PDE subtypes | [1] |
| Mechanism of Action | Inhibition of PDE10A, leading to increased intracellular levels of cAMP and cGMP. | Inhibition of PDE10A, leading to increased intracellular levels of cAMP and cGMP. | [N/A] |
| Therapeutic Indication (Proposed/Studied) | Pulmonary Arterial Hypertension (research) | Schizophrenia (clinical trials) | [2][3][4][5][6] |
Signaling Pathway of PDE10A Inhibition
Both this compound and TAK-063 exert their effects by inhibiting the PDE10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and emotional regulation. PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. By inhibiting PDE10A, these compounds increase the intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling pathways.
References
- 1. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2, randomized, placebo-controlled study of the efficacy and safety of TAK-063 in subjects with an acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Multiple Dose Pharmacokinetic Study of a Novel PDE10A Inhibitor TAK-063 in Subjects with Stable Schizophrenia and Japanese Subjects and Modeling of Exposure Relationships to Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Multiple Dose Pharmacokinetic Study of a Novel PDE10A Inhibitor TAK-063 in Subjects with Stable Schizophrenia and Japanese Subjects and Modeling of Exposure Relationships to Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M20. A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, 6-Week Study to Evaluate the Efficacy and Safety of TAK-063 in Subjects With an Acute Exacerbation of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pde10-IN-5 Effects in a Huntington's Disease Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic strategies for Huntington's disease (HD) in preclinical mouse models, with a focus on the validation of phosphodiesterase 10A (PDE10A) inhibitors. While specific data for Pde10-IN-5 is not publicly available, this document summarizes the robust preclinical evidence for other potent PDE10A inhibitors, such as TP-10 and papaverine, and contrasts their efficacy with alternative therapeutic modalities, including antisense oligonucleotides (ASOs) and other small molecules.
Introduction to Therapeutic Strategies in Huntington's Disease
Huntington's disease is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. The underlying pathology involves the progressive loss of medium spiny neurons in the striatum. A key area of therapeutic interest is the modulation of cellular signaling pathways to enhance neuronal survival and function. One such pathway is the cyclic nucleotide signaling cascade, regulated by phosphodiesterases (PDEs).
PDE10A is highly expressed in the striatal medium spiny neurons and plays a crucial role in regulating both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[1][2] In Huntington's disease, dysfunction in the cAMP-response element-binding protein (CREB) signaling pathway is hypothesized to contribute to neuronal vulnerability.[1][3] Inhibition of PDE10A aims to restore this signaling by increasing cyclic nucleotide levels, thereby promoting the transcription of pro-survival factors like brain-derived neurotrophic factor (BDNF).[1][2]
This guide will delve into the preclinical data supporting PDE10A inhibition as a therapeutic strategy for HD, presenting it alongside other promising approaches to provide a comprehensive overview for researchers in the field.
Comparative Efficacy of Therapeutic Agents in HD Mouse Models
The following tables summarize the quantitative outcomes of various therapeutic interventions in the R6/2 mouse model of Huntington's disease, a widely used transgenic model that rapidly develops a progressive HD-like phenotype.[1][4]
Table 1: Effects of PDE10A Inhibitors on Motor Function and Survival in R6/2 Mice
| Therapeutic Agent | Dosing Regimen | Key Motor Outcomes | Survival Outcome | Reference |
| TP-10 | 4 weeks of age until euthanasia | - Significantly delayed deficits in rotarod performance. - Significantly reduced and delayed hind paw clasping. - Delayed decrease in locomotor activity. | - Prolonged time to loss of righting reflex. | [1][2] |
| Papaverine | Not specified for motor outcomes | - Improved spatial and object recognition memories (cognitive). | Not specified | [5] |
Table 2: Effects of PDE10A Inhibitors on Molecular Markers in R6/2 Mice
| Therapeutic Agent | Key Molecular Outcomes (Striatum) | Reference |
| TP-10 | - Significantly elevated levels of phosphorylated CREB (pCREB). - Significantly elevated levels of BDNF. | [1][2] |
| Papaverine | - Significantly increased pGluA1 and pCREB levels in the hippocampus. | [5] |
Table 3: Comparison with Alternative Therapeutic Strategies in HD Mouse Models
| Therapeutic Agent | Mechanism of Action | Mouse Model | Key Outcomes | Reference |
| Antisense Oligonucleotides (ASOs) | Catalyze RNase H-mediated degradation of huntingtin mRNA. | YAC128, BACHD, R6/2 | - Sustained reversal of motor deficits (rotarod, hypoactivity). - Significant extension in survival (R6/2 model). | [6][7] |
| NV-5297 | Small molecule mTORC1 pathway activator. | N171-82Q | - Improved rotarod motor performance. - Increased striatal volume. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the cited studies.
1. Animal Models
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R6/2 Transgenic Mice: These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat. They exhibit a rapidly progressing phenotype with motor deficits appearing around 8 weeks of age.[1][4]
2. Drug Administration
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TP-10: Administered to R6/2 mice starting at 4 weeks of age until euthanasia. The specific dosage and route of administration would be detailed in the primary study.[1]
3. Behavioral Assessments
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Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. An accelerating rotarod paradigm is often used to increase the sensitivity of the test.[1][4]
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Hind-Limb Clasping: A neurological sign in HD mouse models where the hind limbs are retracted towards the abdomen when the mouse is suspended by its tail. The presence and severity of clasping are scored.[1]
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Open Field Test: This test measures spontaneous locomotor activity and exploratory behavior. Mice are placed in an open arena, and their movements are tracked over a set period.[1]
4. Molecular Analysis
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Immunohistochemistry: This technique is used to visualize the localization and abundance of specific proteins in tissue sections. In the context of these studies, it was used to measure levels of phosphorylated CREB (pCREB) and BDNF in the striatum and cortex.[1]
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Western Blotting: This method is used to quantify the amount of a specific protein in a tissue sample.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE10A Inhibition
The diagram below illustrates the proposed mechanism of action for PDE10A inhibitors in Huntington's disease. By blocking PDE10A, the degradation of cAMP and cGMP is reduced, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB, which in turn promotes the expression of pro-survival genes such as BDNF.
Caption: Mechanism of PDE10A Inhibition in Huntington's Disease.
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a therapeutic candidate like this compound in a Huntington's disease mouse model.
Caption: Preclinical Validation Workflow for HD Therapeutics.
Conclusion
The available preclinical data for PDE10A inhibitors, such as TP-10, provide a strong rationale for investigating compounds like this compound as potential therapeutics for Huntington's disease. These inhibitors have demonstrated the ability to ameliorate motor deficits, extend survival, and positively modulate key molecular pathways implicated in HD pathology in the R6/2 mouse model.[1][2]
While direct comparative studies are lacking, the distinct mechanisms of action of PDE10A inhibitors, ASOs, and other small molecules suggest that a multi-faceted therapeutic approach may ultimately be most effective. Further research is warranted to directly compare the efficacy and safety of these different therapeutic strategies in various HD models. The experimental frameworks and data presented in this guide offer a valuable resource for researchers dedicated to advancing novel treatments for this devastating disease.
References
- 1. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the striatal specific phosphodiesterase PDE10A ameliorates striatal and cortical pathology in R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Striatal phosphodiesterase mRNA and protein levels are reduced in Huntington's disease transgenic mice prior to the onset of motor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained therapeutic reversal of Huntington’s disease by transient repression of huntingtin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Huntington’s disease phenotypes are improved via mTORC1 modulation by small molecule therapy | PLOS One [journals.plos.org]
Pde10-IN-5 vs. D2 Antagonists: A Comparative Analysis in Preclinical Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
The treatment of psychosis, a hallmark of schizophrenia and other severe mental illnesses, has long been dominated by dopamine D2 receptor antagonists. However, the quest for novel therapeutic strategies with improved efficacy and tolerability has led to the exploration of alternative targets, including the phosphodiesterase 10A (PDE10A) enzyme. This guide provides an objective comparison of the preclinical performance of Pde10-IN-5, a representative PDE10A inhibitor, and traditional D2 antagonists in rodent models of psychosis, supported by experimental data and detailed methodologies.
While direct comparative preclinical data for this compound is limited in the public domain, this guide utilizes data from potent and selective PDE10A inhibitors, such as MP-10, as a proxy to facilitate a meaningful comparison with established D2 antagonists like haloperidol and risperidone.
At a Glance: this compound vs. D2 Antagonists
| Feature | This compound (and other PDE10A Inhibitors) | D2 Antagonists (e.g., Haloperidol, Risperidone) |
| Primary Mechanism | Inhibition of phosphodiesterase 10A, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal medium spiny neurons.[1] | Blockade of dopamine D2 receptors in the mesolimbic and other dopamine pathways. |
| Signaling Pathway | Modulates both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) striatal output pathways.[2] | Primarily targets the indirect (D2 receptor-mediated) striatal output pathway. |
| Effect on Positive Symptoms | Effective in preclinical models, such as conditioned avoidance responding and psychostimulant-induced hyperlocomotion.[1][2] | The gold standard for treating positive symptoms, consistently effective in preclinical models and clinically.[3] |
| Effect on Negative Symptoms | Preclinical evidence suggests potential for improvement, though clinical data is inconclusive. | Limited efficacy, and can sometimes worsen negative symptoms. |
| Effect on Cognitive Symptoms | Preclinical studies suggest potential for cognitive enhancement.[4] | Generally do not improve, and may sometimes impair, cognitive function. |
| Side Effect Profile | Preclinical studies suggest a lower propensity for extrapyramidal symptoms (EPS) compared to typical D2 antagonists.[5] | High risk of EPS with typical antagonists (e.g., haloperidol); lower but still present risk with atypical antagonists (e.g., risperidone).[5][6] |
| Clinical Status | Multiple PDE10A inhibitors have failed to demonstrate sufficient efficacy in clinical trials for schizophrenia.[1] | Widely used as first-line treatments for psychosis. |
Signaling Pathways
The distinct mechanisms of this compound and D2 antagonists are rooted in their differential modulation of striatal signaling cascades.
Caption: PDE10A Signaling Pathway Inhibition.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of PDE10 inhibition on attentional set-shifting do not depend on the activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PDE10A inhibitor MP-10 and haloperidol produce distinct gene expression profiles in the striatum and influence cataleptic behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of Pde10-IN-5 against other PDE isozymes (PDE1, PDE4, PDE5)
A comprehensive analysis of the selectivity of the phosphodiesterase 10 (PDE10) inhibitor, Pde10-IN-5, against other key PDE isozymes—PDE1, PDE4, and PDE5—is currently limited by the lack of publicly available quantitative data. While this compound is identified as a PDE10 inhibitor, specific inhibitory concentrations (IC50) or binding affinities (Ki) against other PDE families have not been detailed in accessible scientific literature or databases.
This compound is a chemical compound with the molecular formula C26H19F3N4O and a molecular weight of 460.45 g/mol .[1][2][3][4] It is cataloged by several chemical suppliers as a research tool for investigating the central nervous system.[1] The compound is referenced in a patent application, suggesting its potential role in therapeutic research.[1] However, this documentation and other available resources do not provide a comparative selectivity profile against other phosphodiesterase isozymes.
Understanding PDE Isozyme Selectivity
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] The development of selective inhibitors for specific PDE isozymes is a critical aspect of drug discovery, as off-target inhibition can lead to undesirable side effects. High selectivity ensures that the therapeutic action of a drug is localized to the intended signaling pathway.
For instance, PDE10A inhibitors are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[5][7][8][9][10] The selectivity of these inhibitors against other PDEs, such as PDE1 (involved in calcium and calmodulin signaling), PDE4 (a key regulator of cAMP in inflammatory and immune cells), and PDE5 (the target for erectile dysfunction therapies), is crucial for a favorable safety profile.
General Experimental Protocol for Determining PDE Isozyme Selectivity
While specific data for this compound is unavailable, the general methodology for determining the selectivity profile of a PDE inhibitor involves a series of in vitro enzymatic assays. A typical workflow for such an investigation is outlined below.
Experimental Workflow for PDE Isozyme Selectivity Profiling
Figure 1. A generalized workflow for determining the selectivity of a PDE inhibitor against various isozymes.
Detailed Methodologies:
-
Recombinant Enzyme Preparation: Human recombinant PDE isozymes (PDE1, PDE4, PDE5, and PDE10A) are expressed in and purified from a suitable expression system, such as Sf9 insect cells or E. coli. The purity and activity of each enzyme preparation are confirmed prior to use.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A dilution series is then prepared to test a range of inhibitor concentrations.
-
Enzymatic Assay: The inhibitory activity is measured using a biochemical assay. A common method is the fluorescence polarization (FP) assay. In this assay:
-
The PDE enzyme, the test compound at various concentrations, and a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) are incubated together in a microplate.
-
The PDE enzyme hydrolyzes the fluorescent substrate to its corresponding monophosphate.
-
A specific antibody that binds to the fluorescent substrate is added.
-
The degree of fluorescence polarization is measured. High polarization indicates that the substrate has not been hydrolyzed and is bound to the larger antibody molecule. Low polarization indicates substrate hydrolysis by the PDE enzyme.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
Data Analysis and Selectivity Calculation: The IC50 values for this compound against each PDE isozyme are determined. The selectivity ratio is then calculated by dividing the IC50 value for an off-target isozyme (e.g., PDE1, PDE4, PDE5) by the IC50 value for the target isozyme (PDE10A). A higher ratio indicates greater selectivity for the target enzyme.
Signaling Pathways of PDE10 and Related Isozymes
The distinct roles of PDE isozymes are rooted in their differential expression patterns and their specific regulation of cAMP and cGMP signaling cascades.
Simplified Signaling Pathways of Relevant PDEs
Figure 2. Simplified overview of signaling pathways regulated by PDE10, PDE1, PDE4, and PDE5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. 898562-99-7 | MFCD32708541 | this compound [aaronchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE10A - Wikipedia [en.wikipedia.org]
- 7. [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 8. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 10. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDE10A Inhibitor Pharmacokinetics for CNS Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic properties of a representative phosphodiesterase 10A (PDE10A) inhibitor, TAK-063, alongside other notable PDE inhibitors. This guide aims to offer a data-driven comparison to inform preclinical and clinical research decisions.
Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, particularly within the striatum of the brain.[1][2] Its inhibition presents a promising therapeutic strategy for various neuropsychiatric disorders, including schizophrenia and Huntington's disease.[3][4] The successful development of PDE10A inhibitors as central nervous system (CNS) therapeutics is critically dependent on their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety.
This guide presents a comparative overview of the pharmacokinetic properties of the clinical-stage PDE10A inhibitor TAK-063, as a representative of its class, against well-established phosphodiesterase inhibitors from other families, primarily PDE5 inhibitors, to highlight key differences relevant to CNS drug development.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for the PDE10A inhibitor TAK-063 and a selection of PDE5 inhibitors. These parameters are crucial for predicting the dosing regimen, potential for drug-drug interactions, and overall clinical utility of a compound.
| Compound (Class) | Tmax (hours) | T1/2 (hours) | Oral Bioavailability (%) | Primary Metabolism |
| TAK-063 (PDE10A) | 3 - 4 | 15 - 25 | Not explicitly stated in the provided results | Hepatic |
| Sildenafil (PDE5) | ~1 | 3 - 4 | ~40 | Hepatic (CYP3A4, CYP2C9)[5] |
| Tadalafil (PDE5) | ~2 | ~17.5 | Not explicitly stated, but has a long duration of action | Hepatic (CYP3A4)[5] |
| Vardenafil (PDE5) | ~0.7 | 4 - 5 | ~15 | Hepatic (CYP3A4, CYP3A5, CYP2C)[5] |
Note: The oral bioavailability of many compounds can be highly variable and is often not publicly disclosed in detail. The provided data is based on available public information.
Experimental Protocols
The pharmacokinetic data presented in this guide are typically determined through a series of standardized preclinical and clinical experiments.
Pharmacokinetic Studies in Humans: Phase 1 clinical trials are essential for characterizing the pharmacokinetics of a new drug candidate in healthy volunteers.[1] A typical study design involves the administration of single ascending doses of the compound, followed by multiple ascending doses. Blood samples are collected at various time points post-administration to measure the plasma concentration of the parent drug and its major metabolites. These data are then used to calculate key pharmacokinetic parameters.
-
Determination of Tmax and Cmax: Following oral administration, blood samples are drawn at frequent intervals. The time at which the highest drug concentration (Cmax) is observed is the Tmax.
-
Determination of Half-life (T1/2): The elimination half-life is calculated from the terminal phase of the plasma concentration-time curve.
-
Determination of Oral Bioavailability: This is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration of the same dose.
Signaling Pathway of PDE10A Inhibition
PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are crucial components of the basal ganglia circuitry involved in motor control, cognition, and emotional regulation.[2] Within these neurons, PDE10A hydrolyzes both cAMP and cGMP. Inhibition of PDE10A leads to an increase in the levels of these second messengers, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[6] This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which PDE10A inhibitors exert their therapeutic effects.[6]
Caption: PDE10A Inhibition Signaling Pathway.
Discussion and Conclusion
The pharmacokinetic profile of a CNS drug is a critical determinant of its therapeutic success. For PDE10A inhibitors like TAK-063, the relatively long half-life compared to some PDE5 inhibitors suggests the potential for less frequent dosing, which could improve patient compliance. However, achieving optimal brain penetration and target engagement are also paramount for efficacy in treating neuropsychiatric disorders.[4] The challenges in developing PDE10A inhibitors include achieving high selectivity and favorable CNS pharmacokinetic profiles, such as high brain penetration and low clearance rates.[4]
In contrast, PDE5 inhibitors, primarily developed for erectile dysfunction, have different pharmacokinetic requirements, with a faster onset and shorter duration of action often being desirable.[5][7] Their development has provided a wealth of knowledge on the pharmacokinetics of phosphodiesterase inhibitors, which can inform the development of novel PDE10A-targeted therapies.
References
- 1. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 4. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Pde10-IN-5 Behavioral Effects in Rats: A Comparative Analysis of PDE10A Inhibitors
A comprehensive review of available preclinical data on phosphodiesterase 10A (PDE10A) inhibitors reveals a significant gap in the publicly available information regarding the behavioral effects of Pde10-IN-5 in rats. Despite extensive searches of scientific literature and preclinical databases, no specific quantitative data from key behavioral paradigms—such as the catalepsy test, conditioned avoidance response, or novel object recognition—could be retrieved for this particular compound. This lack of reproducible data precludes a direct comparative analysis of this compound's behavioral profile against other agents in its class.
This guide, therefore, focuses on providing a comparative overview of the behavioral effects of other well-characterized PDE10A inhibitors—namely TAK-063, MP-10, and papaverine—for which reproducible data in rat models are available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroscience and psychopharmacology.
Introduction to PDE10A and its Role in the Central Nervous System
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward.[1][2] By hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a crucial role in regulating intracellular signaling cascades downstream of dopamine and other neurotransmitter receptors.[1][3] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, thereby modulating neuronal activity. This mechanism has positioned PDE10A inhibitors as promising therapeutic candidates for psychiatric and neurological disorders, particularly schizophrenia.[2][4]
Comparative Behavioral Data of PDE10A Inhibitors in Rats
The following tables summarize the available quantitative data for TAK-063, MP-10, and papaverine in key behavioral assays relevant to the assessment of antipsychotic-like and cognitive-enhancing effects in rats.
Catalepsy Test
The catalepsy test is used to assess the potential for extrapyramidal side effects, a common concern with typical antipsychotic drugs. A longer time for the rat to remove its paws from an elevated bar indicates a higher cataleptic effect.
| Compound | Dose (mg/kg, p.o.) | Mean Time on Bar (seconds) | Reference |
| TAK-063 | 3 | Weak cataleptic response | [5][6] |
| MP-10 | 3 - 30 | No catalepsy when dosed alone | [7] |
| 3 (in combination with haloperidol 0.5 mg/kg) | Induced catalepsy | [7] | |
| 10 (in combination with haloperidol 0.5 mg/kg) | Induced catalepsy | [7] | |
| 30 (in combination with haloperidol 0.5 mg/kg) | Failed to produce catalepsy | [7] |
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. A reduction in the number of successful avoidance responses indicates a potential antipsychotic-like effect.
| Compound | Dose (mg/kg, p.o.) | % Avoidance Inhibition | ED50 (mg/kg) | Reference |
| TAK-063 | 0.3 | >70% suppression of MK-801-induced hyperactivity | ~0.88 (for 50% PDE10A occupancy) | [5] |
| MP-10 | Not specified | Active in inhibiting conditioned avoidance responding | Not specified | [8] |
Note: Specific quantitative data for MP-10 in the CAR test was limited in the reviewed literature.
Novel Object Recognition (NOR) Test
The NOR test assesses cognitive function, specifically recognition memory. An increase in the time spent exploring a novel object compared to a familiar one indicates improved memory.
| Compound | Dose (mg/kg, p.o.) | Effect on Recognition Memory | Reference |
| TAK-063 | 0.1 | Improved time-dependent memory decay | [5][9] |
| 0.3 | Improved time-dependent memory decay | [5][9] | |
| Papaverine | Not specified | Attenuated PCP-induced deficits in extradimensional shift learning | [10] |
Experimental Protocols
Catalepsy Bar Test
The catalepsy bar test is a widely used method to measure muscle rigidity in rodents.[11]
-
Apparatus: A horizontal bar is fixed at a specific height above a flat surface.
-
Procedure: The rat's forepaws are gently placed on the bar, with its hind paws remaining on the surface.
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A predetermined cut-off time is typically used.
-
Dosing: The test compound or vehicle is administered at a specified time before the test.
Conditioned Avoidance Response (CAR)
The CAR task assesses an animal's ability to learn and perform a response to avoid an aversive stimulus.[12][13]
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; e.g., a mild foot shock).
-
Training: The rat is placed in the shuttle box. The CS is presented, followed by the US. The rat learns to move to the other compartment upon presentation of the CS to avoid the US.
-
Testing: After administration of the test compound or vehicle, the number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded over a set number of trials.
Novel Object Recognition (NOR) Test
The NOR task evaluates an animal's ability to recognize a novel object from a familiar one.[14][15]
-
Habituation: The rat is allowed to freely explore an empty open-field arena.
-
Familiarization Phase: The rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object.
Signaling Pathways and Experimental Workflow
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in regulating cAMP and cGMP signaling within medium spiny neurons of the striatum.
Experimental Workflow for Behavioral Analysis
The following diagram outlines a typical workflow for assessing the behavioral effects of a novel PDE10A inhibitor in rats.
Conclusion
While the therapeutic potential of PDE10A inhibitors is an active area of research, the reproducibility of behavioral effects is paramount for advancing any compound through the drug development pipeline. The available data for TAK-063, MP-10, and papaverine provide a valuable framework for understanding the behavioral pharmacology of this class of drugs in rats. However, the current lack of publicly accessible, reproducible data for this compound highlights a critical knowledge gap. Further preclinical studies, with transparent reporting of quantitative data and detailed methodologies, are essential to establish the behavioral profile of this compound and enable a direct comparison with other PDE10A inhibitors. Without such data, any claims regarding its behavioral effects in rats remain unsubstantiated in the public domain.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The PDE10A inhibitor MP-10 and haloperidol produce distinct gene expression profiles in the striatum and influence cataleptic behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Phosphodiesterase 10A Selective Inhibitor TAK-063 Improves Cognitive Functions Associated with Schizophrenia in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PDE10A Inhibition: The Non-Selective Inhibitor Papaverine versus Selective Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Pde10-IN-5, a putative selective Phosphodiesterase 10A (PDE10A) inhibitor, and papaverine, a well-established but non-selective PDE inhibitor. Due to the limited publicly available data on this compound, this guide will broaden its scope to compare papaverine with the class of highly selective PDE10A inhibitors, using the well-characterized compound TP-10 as a prime exemplar. This comparative analysis is supported by experimental data on their biochemical potency, selectivity, and cellular effects.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control and cognitive function.[1][3] This specific expression pattern has made PDE10A an attractive therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[3] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels in the striatum, thereby modulating neuronal activity.[2][3]
Papaverine, an opium alkaloid, has been identified as a potent PDE10A inhibitor.[4] However, its utility as a research tool and therapeutic agent is limited by its non-selective nature, as it also inhibits other PDE families and may interact with other cellular targets.[4] In contrast, modern drug discovery efforts have yielded highly selective PDE10A inhibitors, such as TP-10, which offer more precise modulation of the PDE10A signaling pathway.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of papaverine and the selective PDE10A inhibitor TP-10.
Table 1: Inhibitor Potency against PDE10A
| Compound | IC50 (nM) for PDE10A | Reference |
| Papaverine | 32 | [4] |
| TP-10 | 0.8 | [5] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile of Papaverine and TP-10 against various PDE families
| PDE Family | Papaverine IC50 (nM) | TP-10 IC50 (nM) |
| PDE10A | 32 | 0.8 |
| Other PDEs | ≥ 9-fold higher IC50 than for PDE10A | High selectivity for PDE10A |
Data for papaverine's selectivity indicates at least a 9-fold lower potency for other PDE families compared to PDE10A.[4] TP-10 is consistently described as a highly selective PDE10A inhibitor.[5]
Experimental Protocols
1. In Vitro PDE Inhibition Assay
This protocol is a generalized method for determining the IC50 values of inhibitors against purified PDE enzymes.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific PDE enzyme by 50%.
-
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE10A, and other PDE families for selectivity profiling).
-
[³H]-cAMP or [³H]-cGMP as a substrate.
-
Inhibitor compounds (this compound, papaverine, TP-10) at various concentrations.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Snake venom nucleotidase.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a reaction plate, add the assay buffer, the inhibitor dilution, and the purified PDE enzyme.
-
Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
The mixture is then passed through an ion-exchange resin that binds the charged, unhydrolyzed substrate.
-
The radioactivity of the uncharged nucleoside product that flows through the resin is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. In Vivo Microdialysis for Measurement of Striatal cGMP and cAMP
This protocol describes a method to assess the in vivo efficacy of PDE10A inhibitors by measuring changes in cyclic nucleotide levels in the striatum of living animals.
-
Objective: To determine the effect of systemically administered PDE10A inhibitors on the extracellular levels of cGMP and cAMP in the striatum.
-
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Inhibitor compounds for systemic administration (e.g., intraperitoneal injection).
-
ELISA or mass spectrometry-based assay for cGMP and cAMP quantification.
-
-
Procedure:
-
Animals are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the striatum.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with aCSF at a low flow rate using a syringe pump.
-
Dialysate samples are collected at regular intervals to establish a baseline level of cGMP and cAMP.
-
The inhibitor compound is administered to the animal.
-
Dialysate samples continue to be collected to measure the change in cGMP and cAMP concentrations over time.
-
The concentrations of cGMP and cAMP in the dialysate samples are quantified using a sensitive method like ELISA or mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for evaluating PDE10A inhibitors.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Experimental workflow for evaluating PDE10A inhibitors.
Discussion and Conclusion
The available data clearly demonstrate the superiority of selective PDE10A inhibitors like TP-10 over the non-selective inhibitor papaverine in terms of both potency and selectivity.
-
Potency: TP-10 exhibits a significantly lower IC50 value for PDE10A (0.8 nM) compared to papaverine (32 nM), indicating much higher potency.[4][5] This allows for the use of lower concentrations of the compound to achieve the desired biological effect, potentially reducing off-target effects.
-
Selectivity: Papaverine's inhibitory activity extends to other PDE families, which can lead to a broader range of physiological effects and make it difficult to attribute observed outcomes solely to PDE10A inhibition.[4] In contrast, the high selectivity of compounds like TP-10 for PDE10A ensures a more targeted pharmacological intervention, which is crucial for both research and therapeutic applications.
While direct experimental data for "this compound" remains elusive, its designation as a "PDE 10 Inhibitor" suggests an intent for selectivity. Researchers considering the use of this compound should first perform comprehensive in vitro profiling to determine its IC50 for PDE10A and its selectivity against other PDE families.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. ahajournals.org [ahajournals.org]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Confirming Pde10-IN-5 In Vivo Target Engagement: A Comparative Guide to LC-MS/MS and Alternative Methodologies
For researchers, scientists, and drug development professionals, confirming target engagement in vivo is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for direct quantification of the potent phosphodiesterase 10A (PDE10A) inhibitor, Pde10-IN-5, in brain tissue against alternative methodologies for assessing target engagement. Due to the limited publicly available data on "this compound," this guide will utilize data for a representative potent PDE10A inhibitor, EM-221, to illustrate the principles and experimental considerations.
Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum.[1][2] Its role in modulating both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels makes it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Inhibition of PDE10A is being explored for conditions such as schizophrenia and Huntington's disease.[3][4]
This guide will delve into the specifics of using LC-MS/MS for direct target engagement studies of a potent PDE10A inhibitor, outline a detailed experimental protocol, and compare this approach with Positron Emission Tomography (PET) imaging, a powerful alternative for in vivo target visualization.
Data Presentation: Quantitative Comparison of Target Engagement Methodologies
The following table summarizes the key quantitative parameters for LC-MS/MS-based assessment of a potent PDE10A inhibitor (using EM-221 as an example) and PET imaging for measuring PDE10A occupancy.
| Parameter | LC-MS/MS with this compound (Hypothetical/EM-221 Data) | Positron Emission Tomography (PET) Imaging |
| Primary Measurement | Direct concentration of the inhibitor in brain tissue (ng/g) | Receptor/Enzyme Occupancy (%) |
| Example In Vitro Potency (IC50) | 9 pM (for EM-221)[3] | Dependent on the specific radioligand |
| In Vivo Readout | Brain concentration correlated with dose and pharmacological effect | Non-displaceable binding potential (BPND) reduction |
| Temporal Resolution | Endpoint measurement at specific time points post-dose | Dynamic scanning over a time course (e.g., 90-120 min) |
| Spatial Resolution | Brain region-specific (requires dissection) | High (can visualize specific brain nuclei) |
| Translational Potential | Preclinical focus, requires tissue sampling | Highly translatable to clinical studies[5] |
| Key Advantage | Direct quantification of compound concentration | Non-invasive, allows for longitudinal studies in the same subject |
| Key Disadvantage | Invasive (requires terminal tissue collection) | Indirect measure of target engagement, requires specialized facilities and radioligands |
Experimental Protocols
I. LC-MS/MS Method for this compound Quantification in Brain Tissue (Hypothetical Protocol based on established methods)
This protocol is a hypothetical representation based on established methodologies for quantifying small molecules in brain tissue and can be adapted for this compound.[6][7][8][9][10]
1. Animal Dosing and Tissue Collection:
-
Administer this compound to rodents at various doses and time points.
-
At the designated time, euthanize the animals and rapidly extract the brains.
-
Dissect specific brain regions of interest (e.g., striatum, cortex, cerebellum).
-
Snap-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
2. Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Add an internal standard (a structurally similar compound not present in the sample) to the homogenate.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte and internal standard.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for both this compound and the internal standard to ensure specificity and sensitivity.
-
Ionize the analytes using an electrospray ionization (ESI) source in positive ion mode.
-
4. Data Analysis:
-
Quantify the concentration of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a blank brain matrix.
-
Correlate the brain concentrations with the administered dose and any observed pharmacological effects to establish a target engagement relationship.
II. Positron Emission Tomography (PET) for PDE10A Target Engagement
PET imaging is a non-invasive technique that allows for the visualization and quantification of target engagement in the living brain.[11][12][13][14]
1. Radioligand Selection and Synthesis:
-
Choose a suitable PET radioligand with high affinity and selectivity for PDE10A (e.g., [18F]MNI-659, [11C]IMA107).[12][14]
-
Synthesize the radioligand with a short-lived positron-emitting isotope (e.g., 18F, 11C) in a radiochemistry facility.
2. Animal Preparation and Imaging:
-
Anesthetize the animal and place it in the PET scanner.
-
Administer the PDE10A inhibitor (e.g., this compound) at a specific time before the radioligand injection to assess occupancy.
-
Inject the radioligand intravenously.
-
Acquire dynamic PET scan data over a period of 90-120 minutes.
3. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images.
-
Co-register the PET images with an anatomical magnetic resonance imaging (MRI) scan for accurate anatomical localization.
-
Define regions of interest (ROIs) corresponding to PDE10A-rich areas (e.g., striatum) and a reference region with negligible PDE10A expression (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the non-displaceable binding potential (BPND) using kinetic modeling of the TACs. BPND is a measure of the density of available receptors/enzymes.
-
Determine the percent occupancy of PDE10A by the inhibitor using the following formula:
-
% Occupancy = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100
-
Mandatory Visualizations
Signaling Pathway of PDE10A
Caption: Simplified signaling pathway of PDE10A in a medium spiny neuron.
Experimental Workflow for LC-MS/MS Target Engagement
Caption: Experimental workflow for LC-MS/MS-based in vivo target engagement.
Comparison of Methodological Logic
Caption: Logical comparison of LC-MS/MS and PET for target engagement.
Conclusion
Confirming in vivo target engagement is paramount in the successful development of novel PDE10A inhibitors like this compound. LC-MS/MS offers a robust and direct method for quantifying the concentration of the inhibitor in the target tissue, providing invaluable data for correlating pharmacokinetics with pharmacodynamics in preclinical models. While invasive, its precision and directness are significant advantages.
Conversely, PET imaging stands out as a non-invasive technique with high translational potential, allowing for the direct visualization and quantification of target occupancy in both preclinical and clinical settings. The choice between these methodologies will depend on the specific research question, the stage of drug development, and the available resources. For a comprehensive understanding of a drug candidate's in vivo behavior, a combination of these powerful techniques often provides the most complete picture of target engagement.
References
- 1. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 2. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging shows loss of striatal PDE10A in patients with Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-ESI-MS/MS method for the quantitation of phosphodiesterase-5 inhibitors and their main metabolites in rat serum and brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase 10A PET radioligand development program: from pig to human - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel PDE10A Inhibitor Against First-Generation Compounds
This guide provides a detailed comparison of a representative, potent, and selective PDE10A inhibitor, here exemplified by AMG 579, against first-generation PDE10A inhibitors like papaverine and MP-10. This analysis is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the PDE10A enzyme.
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily in the striatum. Its role in modulating the activity of both the direct and indirect striatal output pathways makes it a significant target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. First-generation inhibitors, while foundational, often presented challenges in terms of potency, selectivity, and pharmacokinetic properties. This guide will explore the advancements made with newer inhibitors, using AMG 579 as a case study, and provide the necessary experimental context for a thorough evaluation.
Quantitative Comparison of PDE10A Inhibitors
The following tables summarize the key in vitro and in vivo properties of selected first-generation PDE10A inhibitors compared to the more recent compound, AMG 579.
Table 1: In Vitro Potency and Selectivity
| Compound | PDE10A IC50 (nM) | Selectivity vs. other PDEs | Reference |
| Papaverine | ~30 | Non-selective | |
| MP-10 | 0.3 - 1.2 | >100-fold vs. other PDEs | |
| AMG 579 | 0.28 | >10,000-fold vs. other PDEs |
Table 2: Pharmacokinetic Properties
| Compound | Half-life (species) | Brain Penetration | Reference |
| Papaverine | Short | Moderate | |
| MP-10 | ~2-4h (rodent) | Good | |
| AMG 579 | ~2.5h (rat), ~7.9h (dog) | High |
Table 3: In Vivo Efficacy
| Compound | Model | Effective Dose | Reference |
| Papaverine | Conditioned avoidance response | 10 mg/kg | |
| MP-10 | Conditioned avoidance response | 0.3 - 3 mg/kg | |
| AMG 579 | MK-801 induced locomotor activity | 1 mg/kg |
Signaling Pathway of PDE10A
The diagram below illustrates the central role of PDE10A in the signaling cascade of medium spiny neurons within the striatum.
Caption: PDE10A signaling cascade in medium spiny neurons.
Experimental Protocols
A generalized workflow for the preclinical evaluation of novel PDE10A inhibitors is outlined below.
Caption: Preclinical evaluation workflow for PDE10A inhibitors.
Detailed Methodologies:
-
PDE10A Enzyme Inhibition Assay: The inhibitory activity of the compounds on PDE10A can be determined using a variety of methods, including the traditional two-step radioenzymatic assay or more high-throughput methods like the IMAP fluorescence polarization assay. Briefly, the enzyme is incubated with the inhibitor and the substrate (cAMP or cGMP). The amount of product formed is then quantified to determine the IC50 value.
-
Selectivity Profiling: To assess selectivity, the inhibitor is tested against a panel of other phosphodiesterase enzymes (PDE1-9, 11). The IC50 values for each PDE are determined, and the selectivity ratio is calculated by dividing the IC50 for the other PDEs by the IC50 for PDE10A.
-
Pharmacokinetic Studies: The pharmacokinetic properties of the inhibitors are typically evaluated in rodents (e.g., rats, mice) and sometimes in larger animals (e.g., dogs). Following intravenous and oral administration, blood samples are collected at various time points, and the concentration of the compound is measured using LC-MS/MS. This allows for the determination of key parameters such as half-life, clearance, volume of distribution, and oral bioavailability. Brain-to-plasma ratio is also determined to assess brain penetration.
-
In Vivo Efficacy Models:
-
Conditioned Avoidance Response (CAR): This model is used to assess the antipsychotic potential of a compound. Animals are trained to avoid an aversive stimulus (e.g., foot shock) by moving to another compartment of the testing chamber upon presentation of a conditioned stimulus (e.g., a light or tone). Effective compounds will disrupt the avoidance response without causing sedation.
-
MK-801-Induced Hyperlocomotion: MK-801 is an NMDA receptor antagonist that induces hyperlocomotor activity in rodents, a model that mimics some aspects of psychosis. The ability of a PDE10A inhibitor to attenuate this hyperlocomotion is indicative of its potential antipsychotic efficacy.
-
Conclusion
The progression from first-generation PDE10A inhibitors like papaverine and MP-10 to newer compounds, exemplified here by AMG 579, demonstrates significant improvements in potency, selectivity, and pharmacokinetic profiles. These advancements have been crucial for enhancing the therapeutic potential of targeting PDE10A for neuropsychiatric disorders. The provided data and experimental outlines offer a framework for the continued evaluation and development of novel PDE10A inhibitors.
Safety Operating Guide
Proper Disposal of Pde10-IN-5: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Pde10-IN-5 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this phosphodiesterase 10 (PDE10) inhibitor. Adherence to these protocols is vital to minimize environmental contamination and ensure a safe laboratory environment.
Summary of Key Information
For quick reference, the following table summarizes essential data for this compound.
| Property | Value | Source |
| CAS Number | 898562-99-7 | ChemScene |
| Primary Use | Laboratory chemical for research | ChemScene |
| Storage Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) | ChemScene |
| Solubility | Soluble in DMSO | MedchemExpress |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, must be handled in accordance with institutional and regulatory guidelines. The following procedures provide a general framework for safe disposal.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Disposal of Unused or Expired this compound: Unused or expired this compound is considered chemical waste and must be disposed of accordingly.
-
Do not dispose of solid this compound or its solutions down the drain or in the regular trash.[1][2]
-
Place the original container with the unwanted this compound into a designated, compatible, and clearly labeled hazardous waste container.[1][2][3]
-
The label should include the chemical name ("this compound"), the quantity, and the date of disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste.[4][5]
3. Disposal of Solutions Containing this compound: Solutions of this compound, including experimental residues and rinsates, are also considered hazardous waste.
-
Collect all waste solutions in a dedicated, leak-proof, and chemically compatible container.[1][2]
-
Clearly label the waste container as "Hazardous Waste: this compound in [Solvent Name]" and include the approximate concentration.
-
Store the waste container in a designated satellite accumulation area until it is ready for pickup by EHS.[3]
-
Never mix this compound waste with other incompatible chemical waste streams.[2][6]
4. Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated paper towels, should be treated as hazardous waste.
-
Collect all contaminated solid waste in a designated, sealed, and labeled container.
-
Dispose of this container through your institution's chemical waste program.
5. Decontamination and Disposal of Empty Containers: Empty containers that previously held this compound must be properly decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the this compound).[2][7]
-
Collect all rinsate as hazardous chemical waste and add it to your this compound waste solution container.[2][7]
-
After triple rinsing, deface or remove the original label from the container.[2]
-
The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: this compound Disposal Workflow.
By following these procedures and the logical workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 5. slu.edu [slu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
